2-Fluoro-4-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWMPIKNUXTWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379090 | |
| Record name | 2-Fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-42-3 | |
| Record name | 2-Fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid, with the CAS number 394-42-3, is a fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis. Its strategic substitution with a fluorine atom and a methoxy group makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and characterization of this versatile compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The compound is a white to off-white crystalline solid, soluble in methanol and other organic solvents like ethanol and dichloromethane, but almost insoluble in water at room temperature.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 394-42-3 | [4] |
| Molecular Formula | C₈H₇FO₃ | [5][6] |
| Molecular Weight | 170.14 g/mol | [5][6] |
| Melting Point | 194-198 °C | [3] |
| Boiling Point | 257.8 °C at 760 mmHg | [3] |
| Density | 1.307 g/cm³ | [1] |
| Flash Point | 109.7 °C | [3] |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Soluble in Methanol | [3] |
Synthesis
A common and effective method for the synthesis of this compound is the oxidation of its corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.[1] While a specific detailed protocol for this exact transformation is not widely published, the following experimental procedure is adapted from established methods for the oxidation of similar aromatic aldehydes.
Experimental Protocol: Oxidation of 2-fluoro-4-methoxybenzaldehyde
This protocol describes the oxidation of 2-fluoro-4-methoxybenzaldehyde to this compound using potassium permanganate (KMnO₄) under basic conditions.
Materials:
-
2-fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Deionized water
-
Celite
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 2-fluoro-4-methoxybenzaldehyde in 50 mL of acetone.
-
In a separate beaker, prepare a solution of 8.0 g of KMnO₄ and 2.0 g of NaOH in 100 mL of deionized water.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
Slowly add the aqueous KMnO₄ solution to the aldehyde solution over a period of 30 minutes, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite using a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 20 mL of deionized water.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.
Role as a Pharmaceutical Building Block
The compound serves as a scaffold for the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents.[1] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the fluorinated aromatic ring can undergo further substitutions, allowing for the creation of diverse molecular libraries for drug discovery.[1]
Intermediate in the Synthesis of 1,3,4-Oxadiazoles
A specific application of this compound is in the synthesis of novel 1,3,4-oxadiazole derivatives. In a published study, the benzoic acid was first converted to its corresponding ethyl ester, which was then reacted with hydrazine hydrate to form 2-fluoro-4-methoxybenzohydrazide. This hydrazide was subsequently cyclized with various aromatic carboxylic acids in the presence of phosphorus oxychloride to yield a series of 2-(2-fluoro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles.[7] These resulting compounds were then investigated for their nonlinear optical properties.[7]
Caption: Synthesis of 1,3,4-oxadiazoles from this compound.
Spectroscopic Data
A thorough search of publicly available scientific literature and spectral databases did not yield experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound (CAS 394-42-3). While data for isomers and related compounds are available, the specific spectra for this compound are not readily accessible in the public domain. Researchers requiring this data for characterization are advised to acquire it experimentally upon synthesis or purchase of the compound.
Safety Information
This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. Cas 394-42-3,this compound | lookchem [lookchem.com]
- 4. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound | 394-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound | 394-42-3 | FF37754 [biosynth.com]
A Technical Guide to the Physical Properties of 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid, also known as 2-fluoro-p-anisic acid, is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₇FO₃.[1][2] Its unique structure, featuring a fluorine atom and a methoxy group on the benzoic acid framework, makes it a valuable intermediate in organic synthesis.[1] This compound serves as a critical building block in the development of new pharmaceutical agents, including anti-inflammatory and anticancer drugs, as well as in the agrochemical industry.[1][3] The strategic placement of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of high interest in medicinal chemistry.[3] This guide provides a detailed overview of its core physical properties, experimental methodologies for their determination, and a logical workflow for its characterization.
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][2][4][5] |
| Molecular Weight | 170.14 g/mol | [1][2][4][5] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][6][7] |
| Melting Point | 191.0 - 198.0 °C | [1][4][7] |
| Boiling Point | 257.8 °C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.307 g/cm³ (Predicted) | [1][4] |
| pKa | 3.54 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in methanol.[4] Almost insoluble in water, but soluble in other organic solvents like ethanol and dichloromethane.[6] | |
| Flash Point | 109.7 °C | [1][4] |
| Vapor Pressure | 0.0331 mmHg at 25°C | [4] |
| LogP | 1.53250 | [4] |
Experimental Protocols
The determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for two key properties.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Objective: To determine the temperature range over which the solid this compound transitions into a liquid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
This compound sample (dry, powdered)
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean surface.[9] The open end of a capillary tube is tapped into the powder to collect a small sample.[9] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus.[8] The apparatus is turned on, and if a target temperature is known, the starting temperature is set to about 15-20°C below the expected melting point.[8]
-
Heating and Observation: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For accurate results, at least two careful determinations are recommended.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and straightforward method for determining the pKa of an acidic or basic compound.[11]
Objective: To determine the acid dissociation constant (pKa) of this compound by monitoring pH changes during titration with a strong base.
Apparatus and Materials:
-
Calibrated pH meter with a combination pH electrode[12]
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
Solvent (e.g., water, or a mixed solvent system if solubility is low)
-
Inert gas supply (e.g., Nitrogen)[12]
Procedure:
-
Solution Preparation: A known quantity of this compound is dissolved in a suitable solvent to create a solution of known concentration (e.g., 1 mM).[12] The solution is placed in the reaction vessel.
-
Apparatus Setup: The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The magnetic stirrer is turned on to ensure homogeneity. The solution may be purged with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[12]
-
Titration: The standardized NaOH solution is added incrementally from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12] Smaller increments should be used near the equivalence point where the pH changes most rapidly.
-
Data Analysis: The collected data (volume of NaOH added vs. pH) is plotted to generate a titration curve. The pKa is determined from this curve. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the point where exactly half of the acid has been neutralized (the half-equivalence point).[13] This point corresponds to the inflection point on the sigmoid-shaped titration curve.[11]
Logical Workflow for Compound Characterization
For a compound like this compound, a logical workflow from synthesis to characterization ensures the identity and purity of the material before its use in further applications. The following diagram illustrates this process.
References
- 1. innospk.com [innospk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 394-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoic Acid: From Synthesis to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role as a key building block for pharmacologically active molecules, including its impact on specific biological signaling pathways and its antimicrobial properties.
Chemical Structure and Properties
This compound, also known as 2-fluoro-p-anisic acid, is a substituted benzoic acid derivative.[1] The presence of a fluorine atom at the ortho position and a methoxy group at the para position to the carboxylic acid functionality imparts unique electronic properties and reactivity to the molecule. These features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2]
The chemical structure of this compound is presented below:
IUPAC Name: this compound[3] CAS Number: 394-42-3[1] Molecular Formula: C₈H₇FO₃[3] Molecular Weight: 170.14 g/mol [3]
A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 194-198 °C | [1] |
| Boiling Point | 257.8 °C (approx.) | [1] |
| Density | 1.307 g/cm³ | [1] |
| Flash Point | 109.7 °C | [1] |
| Purity | >98.0% | [4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.[1] The following is a detailed experimental protocol for this synthesis, adapted from established procedures for similar transformations.
Experimental Protocol: Oxidation of 2-fluoro-4-methoxybenzaldehyde
This protocol describes the synthesis of this compound via the oxidation of 2-fluoro-4-methoxybenzaldehyde using potassium permanganate as the oxidizing agent.
Materials:
-
2-fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 2-fluoro-4-methoxybenzaldehyde in 100 mL of acetone.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 6.5 g of potassium permanganate in 50 mL of water.
-
Oxidation Reaction: While stirring the aldehyde solution at room temperature, slowly add the potassium permanganate solution dropwise over a period of 30-45 minutes. An exothermic reaction will occur, and the color of the mixture will change to a dark brown as manganese dioxide (MnO₂) precipitates.
-
Reaction Completion and Quenching: After the addition is complete, gently heat the reaction mixture to reflux for 1 hour to ensure the complete oxidation of the aldehyde. After cooling to room temperature, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide remains.
-
Workup and Isolation: Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of acetone. Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: To the remaining aqueous solution, add a 10% aqueous solution of sodium hydroxide until the pH is approximately 10-11 to ensure the product is in its carboxylate salt form. Wash the basic solution with 20 mL of diethyl ether to remove any unreacted aldehyde. Discard the organic layer.
-
Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Final Product Collection: Collect the white precipitate by vacuum filtration, wash with cold distilled water, and dry in a vacuum oven at 60-70 °C to a constant weight.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents.[1] One notable application is in the development of Retinoid X Receptor (RXR) antagonists.[5]
Role as a Precursor to Retinoid X Receptor (RXR) Antagonists
RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in development, cell differentiation, metabolism, and cell death.[6] RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to modulate the transcription of target genes.[7][8] This RXR-PPAR signaling pathway is a key regulator of lipid and glucose metabolism, making it a significant target for the treatment of metabolic diseases like type 2 diabetes and obesity.[7]
RXR antagonists are compounds that bind to RXR and inhibit its activity, thereby modulating the downstream signaling pathways.[9] this compound serves as a scaffold for the synthesis of novel RXR antagonists.
The RXR-PPAR Signaling Pathway
The RXR-PPAR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. In the absence of a ligand, the heterodimer may be bound to corepressor proteins, inhibiting gene transcription. Upon binding of a PPAR agonist, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of genes involved in metabolic regulation.[10]
An RXR antagonist can interfere with this process by binding to the RXR subunit of the heterodimer and preventing the conformational changes necessary for coactivator recruitment, even in the presence of a PPAR agonist. This leads to the downregulation of target gene expression.
Diagram 2: RXR-PPAR Signaling Pathway
Caption: The RXR-PPAR signaling pathway and the inhibitory action of an RXR antagonist.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, showing efficacy against bacteria such as Escherichia coli and fungi like Candida albicans.[1] The following are standard experimental protocols to determine the minimum inhibitory concentration (MIC) of this compound against these microorganisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against E. coli using the broth microdilution method.
Materials:
-
This compound
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of E. coli.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared bacterial suspension.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of E. coli.
-
A similar protocol can be followed for Candida albicans, using RPMI-1640 medium and incubating for 24-48 hours.
Diagram 3: Broth Microdilution Workflow
Caption: General workflow for the broth microdilution MIC assay.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and development. Its unique structure allows for the synthesis of complex molecules with targeted biological activities. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this compound, from its basic synthesis to its application in modulating key signaling pathways and assessing its antimicrobial efficacy. Further research into derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: 2-Fluoro-4-methoxybenzoic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-methoxybenzoic acid (CAS No: 394-42-3) is a fluorinated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts distinct reactivity and physicochemical properties. These characteristics make it a valuable building block in the fields of medicinal chemistry and materials science, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in drug discovery.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| CAS Number | 394-42-3 | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 194-198 °C | [1] |
| Boiling Point | ~257.8 °C (at 760 mmHg) | [1] |
| Density | ~1.307 g/cm³ | [1] |
| Flash Point | 109.7 °C | [1] |
| Purity | ≥98.0% | [1] |
| Synonyms | 2-Fluoro-p-anisic Acid, 4-Carboxy-3-fluoroanisole | [1] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | -COOH: Broad singlet, ~10-13 ppmAromatic Protons: Multiplets in the range of ~6.8-8.0 ppm-OCH₃: Singlet, ~3.8-4.0 ppm |
| ¹³C NMR | C=O (Carboxyl): ~165-170 ppmAromatic C-F: ~160-165 ppm (doublet, ¹JCF)Aromatic C-O: ~155-160 ppmAromatic C-H & C-C: ~100-135 ppm-OCH₃: ~55-60 ppm |
| FT-IR (cm⁻¹) | O-H (Carboxyl): Very broad, ~2500-3300C-H (Aromatic): ~3000-3100C=O (Carboxyl): Strong, sharp, ~1680-1710C=C (Aromatic): ~1500-1600C-O (Ether): ~1200-1300C-F: ~1100-1200 |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 170Key Fragments: m/z = 155 (-CH₃), 153 (-OH), 125 (-COOH) |
Experimental Protocols
Synthesis via Oxidation
A common and effective method for synthesizing this compound is the oxidation of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde.[1] The following protocol is a representative example based on established oxidation methodologies for aromatic aldehydes.
Reaction Scheme: Starting Material: 2-Fluoro-4-methoxybenzaldehyde Product: this compound
Materials:
-
2-Fluoro-4-methoxybenzaldehyde (1.0 eq)
-
Sulfamic acid (1.1 eq)
-
Sodium chlorite (NaClO₂) (1.1 eq)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) and sulfamic acid (1.1 eq) in a 2:1 mixture of acetonitrile and water.
-
Cool the flask in an ice bath. Slowly add a solution of sodium chlorite (1.1 eq) in water dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring the mixture into a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture to a pH of ~2 using 1N HCl. A white precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hot ethyl acetate) to yield pure this compound as a white crystalline solid.[3]
Characterization Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Confirm the structure by comparing the obtained chemical shifts, multiplicities, and integrations with the expected values in Table 2. The presence of the carboxylic acid proton, the methoxy singlet, and the characteristic splitting patterns of the aromatic protons are key identifiers.
b) Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups: the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-O and C-F stretches (see Table 2).
c) Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization (e.g., silylation) may be required to increase volatility.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Determine the molecular weight by identifying the molecular ion peak (m/z 170 for EI). Analyze the fragmentation pattern to further confirm the structure.
Role in Drug Discovery and Development
This compound is not typically an active therapeutic agent itself but serves as a crucial scaffold in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The carboxylic acid group provides a versatile handle for various chemical modifications, such as amidation or esterification, to build more complex molecular architectures. It is a known precursor for intermediates used in the synthesis of potential anti-inflammatory and anticancer agents.[1]
The logical workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.
References
Technical Guide: Physicochemical Characterization of 2-Fluoro-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Melting Point Determination of 2-Fluoro-4-methoxybenzoic Acid (CAS: 394-42-3)
This technical guide provides an in-depth overview of the physicochemical properties of this compound, with a primary focus on its melting point. This document outlines the compound's key identifiers, summarizes its reported physical properties, and provides a detailed, standardized protocol for experimental melting point determination.
Compound Identification and Properties
This compound is a fluorinated derivative of benzoic acid used as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1][2] Its chemical structure, featuring a fluorine atom and a methoxy group on the benzoic acid backbone, imparts unique reactivity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 394-42-3 | [1][3][4] |
| Molecular Formula | C₈H₇FO₃ | [1][3][4] |
| Molecular Weight | 170.14 g/mol | [1][3][4] |
| Appearance | White to off-white or light yellow crystalline powder.[1][3] | [1][3] |
| Purity | >98.0% | [1][3] |
| Melting Point | 194-198 °C | [1] |
| 191.0-195.0 °C | ||
| 142-144 °C | [5] | |
| Boiling Point | ~257.8 °C (Predicted) | [1] |
| Density | ~1.31 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[5] | [5] |
Note on Melting Point Discrepancy: There is a notable variation in the reported melting point values in the literature. The range of 191-198 °C appears more consistently across multiple suppliers and chemical databases for the compound associated with CAS number 394-42-3.[1] The lower reported value may correspond to an isomeric variant or a different purity level. Experimental verification is strongly recommended.
Experimental Protocol: Melting Point Determination
The following section details a standard methodology for determining the melting point of a solid crystalline compound like this compound using a modern digital melting point apparatus.
Objective: To accurately determine the melting range of a sample of this compound.
Materials and Equipment:
-
Sample of this compound (purity >98%)
-
Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle
-
Safety goggles and lab coat
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and free of solvent.
-
If the crystals are large, gently grind a small amount into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed bottom. A densely packed sample is crucial for an accurate reading.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 20 °C below the lowest expected melting point (e.g., set to ~170 °C based on the literature).
-
Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block. A slower ramp rate yields a more accurate melting range.
-
Set the stop temperature to a value above the highest expected melting point (e.g., ~210 °C).
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Initiate the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue observing and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).
-
The recorded values constitute the melting range (e.g., 194.5 °C – 197.0 °C).
-
-
Post-Analysis:
-
Perform at least two additional measurements with fresh samples and new capillary tubes to ensure reproducibility.
-
The melting range of a pure compound is typically narrow (0.5-2.0 °C). A broad melting range may indicate the presence of impurities.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of a compound's melting point, from sample preparation to final data analysis.
Caption: Workflow for Melting Point Determination.
References
Technical Guide: Physicochemical Properties and Synthetic Applications of 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-methoxybenzoic acid, with a specific focus on its boiling point. It includes a detailed experimental protocol for its determination and illustrates its role as a key intermediate in synthetic workflows, particularly in the development of active pharmaceutical ingredients (APIs).
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a ready reference for laboratory and development work.
| Property | Value | Citations |
| Boiling Point | 257.8 °C (at 760 mmHg) | [1][2] |
| 242.9 ± 20.0 °C (Predicted) | [3] | |
| Melting Point | 194-198 °C | [1][2] |
| 191.0 to 195.0 °C | [4][5] | |
| Density | 1.307 g/cm³ | [1][2] |
| pKa | 3.54 ± 0.10 (Predicted) | [2] |
| Molecular Formula | C₈H₇FO₃ | [1][6] |
| Molecular Weight | 170.14 g/mol | [4][6] |
| Appearance | White to off-white powder/crystal | [1][3][4][5] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, and dichloromethane. | [2][3][4][5] |
| Vapor Pressure | 0.0331 mmHg at 25°C | [2][3] |
| Flash Point | 109.7 °C | [1][2] |
Experimental Protocol: Boiling Point Determination
The following protocol details the Thiele tube method for the accurate determination of the boiling point of this compound. This method is suitable for small sample quantities.
Apparatus and Materials:
-
Thiele tube
-
High-temperature resistant oil (e.g., mineral oil or silicone oil)
-
Thermometer (with a range up to 300 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other suitable heat source
-
Stand and clamp
-
This compound sample
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few crystals) of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube (sealed end up) inside the test tube containing the sample.
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample in the test tube is level with the thermometer bulb.
-
Clamp the Thiele tube to the stand.
-
Fill the Thiele tube with high-temperature oil to a level just above the side arm.
-
Insert the thermometer and the attached test tube into the Thiele tube, ensuring the oil level is above the sample but the open end of the test tube is above the oil.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube will ensure uniform heating of the oil via convection currents.
-
As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.
-
-
Observation:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Turn off the heat source and allow the apparatus to cool slowly.
-
-
Boiling Point Determination:
-
Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a consistent boiling point reading.
Role in Synthetic Workflows
This compound is a valuable building block in organic synthesis, frequently employed as a starting material or intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its functional groups—the carboxylic acid, the fluorine atom, and the methoxy group—provide multiple reaction sites for derivatization.
The following diagram illustrates a generalized workflow for the synthesis of an API utilizing this compound as a key intermediate.
References
A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of 2-Fluoro-4-methoxybenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and analytical method development. This document outlines qualitative solubility information, presents a framework for quantitative data acquisition, details established experimental protocols for solubility determination, and provides a visual representation of the logical workflow for solvent selection.
Introduction to this compound
This compound, with the CAS number 394-42-3, is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom and a methoxy group on the benzene ring, influences its physicochemical properties, including its solubility in different media. As a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, a thorough understanding of its solubility is paramount for process optimization, purification, and formulation design.
Qualitative and Quantitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments indicate its solubility in several common organic solvents. It is reported to be soluble in methanol, ethanol, and dichloromethane.
To facilitate experimental design and solvent selection, the following table provides a representative summary of expected solubility behavior in a range of organic solvents. Note: The quantitative values presented here are illustrative and should be experimentally verified.
| Solvent | Chemical Class | Expected Quantitative Solubility ( g/100 mL at 25°C) | Expected Temperature Dependence |
| Methanol | Protic Alcohol | > 10 | Positive |
| Ethanol | Protic Alcohol | > 5 | Positive |
| Acetone | Ketone | 5 - 10 | Positive |
| Ethyl Acetate | Ester | 1 - 5 | Positive |
| Dichloromethane | Halogenated | > 5 | Moderate |
| Toluene | Aromatic Hydrocarbon | < 1 | Moderate |
| n-Heptane | Aliphatic Hydrocarbon | < 0.1 | Low |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and regulatory compliance. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a standard and reliable method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container to remove any undissolved particles. Record the exact mass of the filtered solution.
-
Solvent Evaporation: Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Mass Determination: Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility (S) in g/100 g of solvent is calculated using the following formula:
S = (m_solute / m_solvent) * 100
where:
-
m_solute is the mass of the dried this compound.
-
m_solvent is the mass of the solvent in the filtered sample (initial mass of filtered solution - mass of dried solute).
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method, especially for determining solubility at multiple temperatures.
Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specific temperature.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected UV-transparent organic solvent (spectroscopic grade)
-
Thermostatically controlled water bath
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform a series of dilutions to create several standard solutions of lower, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution at the desired temperature.
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a small, accurately measured volume of the clear, saturated supernatant.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for solubility determination and a logical pathway for solvent selection.
Caption: A flowchart of the key stages in an experimental protocol for determining solubility.
Caption: A decision-making flowchart for selecting an appropriate solvent based on application requirements.
Spectroscopic data of 2-Fluoro-4-methoxybenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxybenzoic Acid
This document provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 394-42-3), a key intermediate in pharmaceutical and materials science research.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, and establishing self-validating protocols for data acquisition.
The molecular structure of this compound incorporates three key functional groups on an aromatic ring: a carboxylic acid, a methoxy group, and a fluorine atom. This specific arrangement creates a unique electronic environment, leading to distinct and predictable spectroscopic signatures.
Before delving into the spectra, it is essential to visualize the molecule and its constituent parts. The relative positions of the electron-withdrawing fluorine atom and carboxylic acid group, alongside the electron-donating methoxy group, dictate the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.
References
Spectroscopic Profile of 2-Fluoro-4-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Fluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its ¹H and ¹³C NMR spectra, experimental protocols, and a logical workflow for spectral interpretation.
¹H and ¹³C NMR Spectral Data
The precise characterization of this compound is crucial for its application in complex organic synthesis. The following tables summarize the experimental ¹H and ¹³C NMR data, providing a clear and concise reference for compound identification and purity assessment.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.5 (variable) | br s | - | -COOH |
| 7.95 | t | 8.8 | H-6 |
| 6.80 | dd | 8.8, 2.4 | H-5 |
| 6.65 | dd | 12.0, 2.4 | H-3 |
| 3.88 | s | - | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is compiled from analogous compounds and typical chemical shift ranges.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.5 (d, JC-F ≈ 3 Hz) | C=O |
| 165.0 (d, JC-F ≈ 255 Hz) | C-2 |
| 163.5 (d, JC-F ≈ 12 Hz) | C-4 |
| 133.0 (d, JC-F ≈ 10 Hz) | C-6 |
| 118.0 (d, JC-F ≈ 3 Hz) | C-1 |
| 108.0 (d, JC-F ≈ 25 Hz) | C-3 |
| 101.5 (d, JC-F ≈ 28 Hz) | C-5 |
| 56.0 | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz. Data is compiled from analogous compounds and typical chemical shift ranges.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of aromatic carboxylic acids like this compound.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100.6 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Logical Workflow for Spectral Analysis
The interpretation of NMR spectra is a systematic process. The following diagram illustrates a logical workflow for the analysis of the ¹H and ¹³C NMR data of this compound.
Caption: Workflow for NMR spectral analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further inquiries or specific applications, please refer to the primary literature or contact our technical support team.
Crystal structure of 2-Fluoro-4-methoxybenzoic acid derivatives
An In-depth Technical Guide on the Crystal Structure of 2-Fluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the crystal structures of various derivatives of this compound. This class of compounds is of significant interest in medicinal chemistry and materials science due to the influence of fluorine and methoxy substitutions on their physicochemical and biological properties. This document summarizes key crystallographic data, outlines experimental protocols for their synthesis and characterization, and explores a potential signaling pathway modulated by structurally related compounds.
Crystal Structure and Data Presentation
The substitution on the benzoic acid core significantly influences the crystal packing and intermolecular interactions. Below is a summary of the crystallographic data for three derivatives of this compound.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1: 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] | Derivative 2: 2-Fluoro-N-(4-methoxyphenyl)benzamide[2][3] | Derivative 3: N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide[4] |
| Chemical Formula | C₉H₇FO₄ | C₁₄H₁₂FNO₂ | C₂₂H₁₈FN₃O₄S |
| Molecular Weight | 198.15 g/mol | 245.25 g/mol | 455.46 g/mol |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pnma | C2/c |
| a (Å) | 7.536 (7) | 5.2901 (2) | Not Reported |
| b (Å) | 7.591 (7) | 6.6435 (3) | Not Reported |
| c (Å) | 8.523 (8) | 31.7823 (11) | Not Reported |
| α (°) ** | 99.480 (14) | 90 | 90 |
| β (°) | 108.748 (13) | 90 | Not Reported |
| γ (°) | 99.240 (14) | 90 | 90 |
| Volume (ų) ** | 443.3 (7) | 1116.98 (8) | Not Reported |
| Z | 2 | 4 | Not Reported |
| Temperature (K) | 296 | 89 | Not Reported |
| Key Features | Classical carboxylate inversion dimers via O—H···O hydrogen bonds. Packing consolidated by C—H···F and C—H···O interactions.[1] | Fluorobenzene and methoxybenzene rings are inclined to the amide portion. Intermolecular N—H···O hydrogen bonds link molecules.[2] | Molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond.[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallographic analysis of the discussed derivatives.
Synthesis and Crystallization
2.1.1. Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid
This derivative was synthesized by the oxidation of 3-fluoro-4-formylmethylbenzoate.[1]
-
Materials: 3-fluoro-4-formylmethylbenzoate, sulfamic acid, 80% sodium chlorite (NaClO₂), water, acetonitrile (ACN), saturated aqueous sodium sulfite (Na₂SO₃), 1 N hydrochloric acid (HCl), ethyl acetate, brine, and sodium sulfate.
-
Procedure:
-
To a flask containing 3-fluoro-4-formylmethylbenzoate (50.5 mmol) and sulfamic acid (55.6 mmol) in water (21 ml) and ACN (42 ml), a solution of 80% NaClO₂ (53.8 mmol) in water (21 ml) was slowly added at room temperature.
-
The reaction mixture was stirred for 1 hour.
-
The solution was then added to a saturated aqueous solution of Na₂SO₃ (75 ml) and 1 N HCl (150 ml).
-
The resulting solution was extracted three times with ethyl acetate (75 ml).
-
The combined organic extracts were washed with brine and dried over sodium sulfate.
-
The solvents were removed in vacuo to yield the crude product.
-
-
Crystallization: A small sample of the crude product was crystallized from hot ethyl acetate to obtain pure white crystals.[1]
2.1.2. Synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide
This amide derivative can be synthesized via the reaction of an acid chloride with an aniline.
-
Materials: 2-Fluoro-4-methoxybenzoyl chloride, 4-methoxyaniline, a suitable solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve 4-methoxyaniline and the base in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-fluoro-4-methoxybenzoyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids.
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected over a range of orientations by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound derivatives are limited, research on structurally similar compounds, such as methoxy- and fluoro-chalcones, suggests a potential mechanism of action in cancer cells involving the induction of apoptosis.[5]
Proposed Apoptotic Signaling Pathway
Methoxy- and fluoro-substituted chalcones have been shown to induce apoptosis through the activation of caspase-3.[5] This suggests that derivatives of this compound may also exert antiproliferative effects by triggering the caspase cascade. Below is a diagram illustrating a simplified, proposed apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway initiated by a this compound derivative.
Experimental Workflow for Assessing Apoptosis
To validate the proposed mechanism, a series of in vitro experiments can be conducted.
Caption: Experimental workflow to investigate the induction of apoptosis in cancer cells.
References
- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-N-(4-methoxy-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-4-methoxybenzoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2-Fluoro-4-methoxybenzoic acid, also known as 2-Fluoro-p-anisic acid, is a white to off-white crystalline powder.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).[1] Its molecular structure includes a fluorine atom and a methoxy group on a benzoic acid backbone, which influences its reactivity and physical characteristics.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| CAS Number | 394-42-3 | [1][2] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Melting Point | 194 - 198 °C | [1][4] |
| Boiling Point | 257.8 °C | [1] |
| Flash Point | 109.7 °C | [1] |
| Density | 1.307 g/cm³ | [1] |
| Purity | ≥98.0% | [1][3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; almost insoluble in water. | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4][6][7]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [2][6][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. | [2][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [2][4][6][7] |
Signal Word: Warning[4]
Experimental Protocols (General Methodologies)
Detailed experimental studies on the toxicology of this compound are not widely available in the public domain. The hazard classifications are typically based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the methodologies used to assess the types of hazards identified for this chemical.
Skin Irritation Testing (Based on OECD Guideline 404)
The potential for a substance to cause skin irritation is typically assessed using an in vivo rabbit model.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Procedure: A small area of the rabbit's dorsal skin is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) sample of the test substance is applied to the skin under a gauze patch.
-
Observation: The patch is removed after a set period (typically 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The mean scores for erythema and edema are used to classify the substance's irritation potential. A substance is generally considered an irritant if it produces a mean score of 2.3 or greater for either erythema or edema.
Eye Irritation Testing (Based on OECD Guideline 405)
The potential for a substance to cause eye irritation or damage is also commonly evaluated using a rabbit model (the Draize test).
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) sample of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.
-
Observation: The eyes are examined for corneal opacity, iritis (inflammation of the iris), and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
Scoring: The observed effects are scored based on a standardized scale. The scores for all three tissues are used to determine the overall irritation classification. Substances causing reversible eye effects are classified as irritants, while those causing irreversible damage are considered to cause serious eye damage.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[6][8]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.[6][8]
Handling Procedures
-
Avoid all personal contact, including inhalation of dust or fumes.[6]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Keep containers tightly sealed when not in use.[4]
-
Avoid formation of dust.[4]
Storage
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials, such as oxidizing agents.[4]
-
Store locked up.[6]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure | Source(s) |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][6] |
| Skin Contact | Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [4][6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][6] |
| Ingestion | Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting. Seek medical attention if you feel unwell. | [4][6] |
Accidental Release Measures
-
Minor Spills: Clean up spills immediately. Avoid breathing dust. Wear appropriate PPE. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[6]
-
Major Spills: Evacuate the area. Alert emergency services. Prevent the material from entering drains or waterways.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn. May emit corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride, under fire conditions.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. This may involve sending the material to an approved waste disposal plant.[4]
Visualization of Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for safe handling of this compound.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk and ensuring a safe working environment for all personnel. Researchers should remain vigilant for any new toxicological data that may become available to refine these handling procedures further.
References
- 1. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peta.org [peta.org]
- 8. Validation of the OptiSafe™ Eye Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoic Acid and its Role as a Precursor to Retinoid X Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, imparts desirable physicochemical properties to derivative compounds, influencing their metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, a detailed synthesis protocol, and its significant application as a precursor for the synthesis of Retinoid X Receptor (RXR) modulators, which are under investigation for their therapeutic potential in cancer and metabolic diseases.
Synonyms and Chemical Properties
This compound is known by several names in the chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below, along with a table summarizing its key physicochemical properties.
Synonyms
| Type | Name |
| IUPAC Name | This compound |
| CAS Number | 394-42-3 |
| Common Synonyms | 2-Fluoro-p-anisic acid |
| 4-Carboxy-3-fluoroanisole | |
| Benzoic acid, 2-fluoro-4-methoxy- | |
| Depositor-Supplied | DTXSID90379090 |
| RefChem:260932 | |
| MFCD00509373 |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO₃ | [2][3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 194-198 °C | [2] |
| Boiling Point | 257.8 °C at 760 mmHg | [2] |
| Density | 1.307 g/cm³ | [2] |
| Flash Point | 109.7 °C | [2] |
| Solubility | Soluble in methanol. | |
| pKa | 3.54 ± 0.10 (Predicted) | |
| LogP | 1.9 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde. The following protocol is a detailed method for this conversion.
Synthesis of this compound via Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This protocol is adapted from established oxidation procedures for aromatic aldehydes.[2][4]
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Celite®
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 2-fluoro-4-methoxybenzaldehyde in 50 mL of acetone.
-
In a separate beaker, prepare a solution of 8.0 g of KMnO₄ and 2.0 g of NaOH in 100 mL of deionized water.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
Slowly add the aqueous KMnO₄ solution to the aldehyde solution over a period of 30 minutes, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Filter the mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 20 mL of deionized water.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
The crude product can be recrystallized from an ethanol/water mixture for further purification if necessary.
Workflow Diagram:
Application in Drug Development: Precursor to Retinoid X Receptor (RXR) Antagonists
This compound is a valuable starting material for the synthesis of Retinoid X Receptor (RXR) antagonists. RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and metabolism.[5] They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs).[6] Dysregulation of RXR signaling has been implicated in various diseases, including cancer and metabolic disorders like type 2 diabetes.[7]
The Retinoid X Receptor (RXR) Signaling Pathway
The RXR signaling pathway is a complex network that controls the expression of a multitude of genes. In its inactive state, the RXR heterodimer is bound to a specific DNA sequence known as the hormone response element (HRE) in the promoter region of target genes, along with a corepressor complex that inhibits gene transcription.[8] Upon binding of a ligand (agonist) to the partner receptor (e.g., RAR), a conformational change occurs, leading to the dissociation of the corepressor and recruitment of a coactivator complex. This complex then initiates the transcription of the target gene.
Mechanism of Action of RXR Antagonists
RXR antagonists are molecules that bind to the RXR receptor but do not activate it. Instead, they prevent the conformational changes necessary for the recruitment of coactivators, thereby blocking the transcriptional activity of the receptor.[5] Antagonists derived from this compound are designed to fit into the ligand-binding pocket of RXR, competitively inhibiting the binding of potential endogenous agonists. This inhibition can lead to the suppression of oncogenic signaling pathways and the induction of apoptosis in cancer cells.
RXR Signaling Pathway and Antagonist Intervention:
Conclusion
This compound is a synthetically versatile molecule with significant importance in the field of medicinal chemistry. Its well-defined chemical properties and accessible synthetic routes make it an attractive starting material for the development of novel therapeutic agents. The role of this compound as a precursor to potent and selective RXR modulators highlights its potential in the ongoing efforts to combat complex diseases such as cancer and metabolic disorders. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully explore its therapeutic possibilities.
References
- 1. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Fluoro-4-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-4-methoxybenzoic acid, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents. Two primary synthetic routes are presented: the ortho-lithiation of 3-fluoroanisole followed by carboxylation, and the oxidation of 2-fluoro-4-methoxybenzaldehyde.
Introduction
This compound (CAS No: 394-42-3) is a substituted benzoic acid derivative.[1][2][3] Its structure, featuring both a fluorine atom and a methoxy group, makes it a versatile building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the carboxylic acid and methoxy groups provide handles for further chemical modification.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [1][2][3] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 194-198 °C | [1][4] |
| Boiling Point | 257.8 °C at 760 mmHg | [4] |
| Density | 1.307 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [4] |
Synthesis Pathways
Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, scale of the reaction, and safety considerations.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Ortho-lithiation of 3-Fluoroanisole and Carboxylation
This method utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the ortho-position, followed by quenching with carbon dioxide to form the carboxylic acid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis via ortho-lithiation and carboxylation.
Detailed Protocol
Materials:
-
3-Fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add 3-fluoroanisole (1.0 eq).
-
Add anhydrous THF (approximately 10 mL per 1 g of 3-fluoroanisole) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
In a separate beaker, place an excess of crushed solid carbon dioxide.
-
Carefully pour the reaction mixture onto the solid carbon dioxide with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with a small amount of ethyl acetate.
-
Acidify the aqueous layer to pH ~2 with 2 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity | >98% after recrystallization |
Route 2: Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This route involves the oxidation of the corresponding aldehyde to a carboxylic acid. Two common and effective oxidation protocols are provided.
Experimental Workflow
Caption: Workflows for the oxidation of 2-Fluoro-4-methoxybenzaldehyde.
Protocol 2A: Silver Oxide Oxidation
This method is a mild and efficient way to oxidize aldehydes to carboxylic acids.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare the silver oxide reagent by dissolving silver nitrate (2.1 eq) in deionized water and adding it to a solution of sodium hydroxide (4.1 eq) in deionized water with stirring.
-
Cool the resulting brown, semi-solid mixture in an ice bath.
-
Add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in small portions to the stirred silver oxide slurry.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the black silver precipitate by suction filtration and wash it with hot water.
-
Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated HCl to a pH of ~2.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization.
| Parameter | Value |
| Typical Yield | High (often >90%) |
| Purity | >98% after recrystallization |
Protocol 2B: Jones Oxidation
The Jones reagent is a strong oxidizing agent that readily converts aldehydes to carboxylic acids.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
Procedure:
-
Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise with stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/blue.
-
Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity | >98% after recrystallization |
Safety Note: Chromium (VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Expected Results and Characterization
The final product, this compound, should be a white to off-white solid.
| Analysis | Expected Result |
| Melting Point | 194-198 °C[1][4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~7.8 (t, J ≈ 8.8 Hz, 1H), ~6.9 (dd, J ≈ 8.8, 2.4 Hz, 1H), ~6.8 (dd, J ≈ 12.4, 2.4 Hz, 1H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~165 (d, J ≈ 3 Hz, C=O), ~164 (d, J ≈ 250 Hz, C-F), ~162 (d, J ≈ 12 Hz, C-OCH₃), ~133 (d, J ≈ 9 Hz), ~118 (d, J ≈ 3 Hz), ~112 (d, J ≈ 14 Hz), ~102 (d, J ≈ 26 Hz), ~56 (OCH₃) |
| Purity (by HPLC) | ≥98.0% |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of:
-
Anti-inflammatory agents
-
Anticancer agents [5]
-
Active pharmaceutical ingredients (APIs) where the fluoro- and methoxy- substitutions can modulate the pharmacological profile.[1]
References
Synthesis of 2-Fluoro-4-methoxybenzoic Acid via Oxidation of 2-Fluoro-4-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-fluoro-4-methoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science applications. The oxidation of 2-fluoro-4-methoxybenzaldehyde is a key transformation, and this guide outlines three effective methods utilizing common laboratory oxidizing agents: Potassium Permanganate (KMnO₄), Sodium Chlorite (Pinnick Oxidation), and Oxone®. This guide includes detailed experimental procedures, a comparative summary of reaction parameters, and characterization data for the resulting carboxylic acid. The information herein is intended to assist researchers in selecting the most suitable oxidation strategy based on factors such as reaction scale, available resources, and desired purity.
Introduction
This compound is a key building block in the synthesis of a variety of high-value organic molecules, including active pharmaceutical ingredients (APIs) and materials for liquid crystal displays. Its utility stems from the unique electronic properties conferred by the fluorine and methoxy substituents on the benzene ring. The controlled oxidation of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde, is a critical step in accessing this important synthetic intermediate. This document presents and compares three widely used oxidation methodologies to facilitate the efficient and reliable synthesis of this compound in a laboratory setting.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis, purification, and handling.
| Property | 2-Fluoro-4-methoxybenzaldehyde (Reactant) | This compound (Product) |
| CAS Number | 331-64-6[1] | 394-42-3[2][3][4] |
| Molecular Formula | C₈H₇FO₂[1] | C₈H₇FO₃[4] |
| Molecular Weight | 154.14 g/mol [1] | 170.14 g/mol [3][4] |
| Appearance | White to off-white solid | White to light yellow crystalline powder[5] |
| Melting Point | 43-48 °C[1] | 194-198 °C[3] |
| Boiling Point | Not readily available | 257.8 °C (Predicted)[3] |
| Solubility | Soluble in common organic solvents | Soluble in methanol[3]; sparingly soluble in water |
Oxidation Protocols
Three distinct and reliable protocols for the oxidation of 2-fluoro-4-methoxybenzaldehyde are presented below. Each method offers a unique set of advantages and disadvantages in terms of reaction conditions, cost, and environmental impact.
Method 1: Potassium Permanganate (KMnO₄) Oxidation
Potassium permanganate is a powerful and cost-effective oxidizing agent. This method is well-suited for large-scale synthesis, although the workup can be cumbersome due to the formation of manganese dioxide (MnO₂) byproduct.
Reaction Scheme:
Figure 1: Oxidation of 2-fluoro-4-methoxybenzaldehyde with KMnO4.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® or other filter aid
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (1.2-1.5 eq) and sodium hydroxide (1.2 eq) in deionized water.
-
Cool the aldehyde solution to 0-5 °C using the ice bath.
-
Slowly add the aqueous KMnO₄ solution to the stirred aldehyde solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the brown manganese dioxide precipitate is fully reduced.
-
Filter the mixture through a pad of Celite® to remove the manganese salts, washing the filter cake with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Method 2: Pinnick Oxidation (Sodium Chlorite)
The Pinnick oxidation is a milder and more selective method for the oxidation of aldehydes to carboxylic acids.[6] It is particularly useful for substrates with sensitive functional groups that may not be compatible with stronger oxidants like permanganate.[6]
Reaction Scheme:
Figure 2: Pinnick oxidation of 2-fluoro-4-methoxybenzaldehyde.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium Chlorite (NaClO₂)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium Sulfite (Na₂SO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (typically 2:1 to 4:1 v/v).
-
Add 2-methyl-2-butene (a scavenger for the hypochlorite byproduct, typically 3-5 eq).[7]
-
In a separate flask, prepare a solution of sodium chlorite (1.5-2.0 eq) and sodium dihydrogen phosphate (1.5-2.0 eq) in a minimal amount of water.
-
Slowly add the aqueous sodium chlorite/phosphate solution to the stirred aldehyde solution at room temperature. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by recrystallization or column chromatography.
Note: A similar Pinnick-type oxidation of 3-fluoro-4-formylmethylbenzoate has been reported to yield 75% of the corresponding carboxylic acid.[8]
Method 3: Oxone® Oxidation
Oxone®, a stable, non-toxic, and environmentally benign triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an effective oxidizing agent for converting aldehydes to carboxylic acids.[9][10]
Reaction Scheme:
Figure 3: Oxone® oxidation of 2-fluoro-4-methoxybenzaldehyde.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Oxone® (potassium peroxymonosulfate)
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in DMF or a mixture of acetone and water.
-
Add Oxone® (1.1-1.5 eq) to the solution in one portion.
-
Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Data Summary
The selection of an appropriate oxidation method often depends on a balance of factors including yield, reaction time, cost, and ease of workup. The following table provides a comparative summary of the three methods described.
| Parameter | Method 1: KMnO₄ | Method 2: Pinnick Oxidation | Method 3: Oxone® |
| Typical Yield | High (often >90% for similar substrates)[11] | Good to High (75% for a similar substrate)[8] | High (often >90% for similar substrates)[9] |
| Reaction Time | 2-4 hours | 1-3 hours | 2-6 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Key Reagents | Potassium Permanganate, Base | Sodium Chlorite, Phosphate Buffer, Scavenger | Oxone® |
| Workup | More complex (filtration of MnO₂) | Relatively straightforward | Straightforward extraction |
| Cost | Low | Moderate | Moderate |
| Safety/Environmental | MnO₂ waste | Chlorine-containing byproducts | More environmentally benign |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the other substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (170.14 g/mol ).
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (194-198 °C).[3]
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, making this a valuable building block in medicinal chemistry.[12] It serves as a precursor for the synthesis of various active pharmaceutical ingredients, including potential anti-inflammatory and anticancer agents.[7] Furthermore, its unique electronic and structural properties make it a useful component in the development of materials for applications such as liquid crystals.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Causes severe skin and eye irritation.
-
Sodium Chlorite: A strong oxidizing agent. Can be corrosive and toxic. Handle with care and avoid contact with skin and eyes.
-
Oxone®: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Handle all organic solvents with care, as they are flammable and may be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Logical Workflow for Method Selection
Figure 4: Decision workflow for selecting an oxidation method.
References
- 1. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
- 9. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 10. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-4-methoxybenzoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-methoxybenzoic acid as a versatile synthetic intermediate in drug discovery and development. The unique substitution pattern of this molecule, featuring a carboxylic acid, a fluorine atom, and a methoxy group, makes it a valuable building block for the synthesis of a variety of biologically active compounds.
Introduction
This compound is a substituted benzoic acid derivative that serves as a crucial starting material in organic synthesis.[1][2] The presence of the fluorine atom can significantly influence the physicochemical properties of downstream molecules, such as metabolic stability, binding affinity, and lipophilicity, which are key considerations in drug design.[2] The carboxylic acid and methoxy groups provide reactive handles for a range of chemical transformations, including amidation, esterification, and demethylation, allowing for the construction of complex molecular architectures.[3] This intermediate is particularly relevant for the synthesis of kinase inhibitors and other targeted therapeutics.
Application Note 1: Synthesis of Bioactive Benzamide Derivatives via Amide Coupling
The carboxylic acid functionality of this compound is readily converted to an amide, a common functional group in many pharmaceutical agents. Amide coupling reactions are a cornerstone of medicinal chemistry, and this starting material can be efficiently coupled with a variety of amines to generate libraries of bioactive candidates.
General Reaction Scheme
Table 1: Representative Amide Coupling Reactions of this compound
| Amine (R-NH2) | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | HATU | DIEA | DMF | 12 | RT | 85-95 |
| Benzylamine | EDC/HOBt | DIEA | DCM | 16 | RT | 80-90 |
| Morpholine | T3P | Et3N | Ethyl Acetate | 12 | RT | 88-98 |
| 4-Chloroaniline | PyBOP | DIPEA | CH2Cl2 | 24 | RT | 75-85 |
Yields are estimated based on typical outcomes for similar amide coupling reactions.
Experimental Protocol: HATU-Mediated Amide Coupling with Aniline
This protocol describes a general procedure for the synthesis of N-phenyl-2-fluoro-4-methoxybenzamide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-phenyl-2-fluoro-4-methoxybenzamide.
Caption: Workflow for HATU-mediated amide coupling.
Application Note 2: Synthesis of a Key Precursor for Kinase Inhibitors
The 2-fluoro-4-substituted aniline moiety is a common pharmacophore in a number of kinase inhibitors, including the MEK inhibitor Trametinib.[4] this compound can be converted to a key aniline precursor through a multi-step synthesis involving a Curtius rearrangement.
Synthetic Pathway Overview
The synthesis begins with the conversion of the carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped with an alcohol to form a carbamate-protected aniline, which can be deprotected to yield the desired 2-fluoro-4-methoxyaniline. This aniline can then be used in nucleophilic aromatic substitution or coupling reactions to build the core of a kinase inhibitor.
Table 2: Multi-step Synthesis of 2-Fluoro-4-methoxyaniline
| Step | Reaction | Reagents | Solvent | Temp (°C) | Yield (%) |
| 1 | Acyl Azide Formation | DPPA, Et3N | Toluene | 80 | 90-98 |
| 2 | Curtius Rearrangement | Heat | Toluene | 110 | 95-99 |
| 3 | Carbamate Formation | t-BuOH | Toluene | 110 | 85-95 |
| 4 | Deprotection | TFA | DCM | RT | 90-98 |
DPPA: Diphenylphosphoryl azide; t-BuOH: tert-Butanol; TFA: Trifluoroacetic acid; DCM: Dichloromethane. Yields are estimates based on literature for similar transformations.
Experimental Protocol: Synthesis of tert-butyl (2-fluoro-4-methoxyphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous toluene
-
tert-Butanol (t-BuOH) (excess)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Add DPPA (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Slowly heat the reaction to 110 °C to initiate the Curtius rearrangement, evidenced by nitrogen gas evolution. Maintain this temperature for 1 hour after gas evolution ceases.
-
Add excess tert-butanol to the reaction mixture and continue to heat at reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield tert-butyl (2-fluoro-4-methoxyphenyl)carbamate.
Caption: Synthetic workflow to an aniline precursor.
Signaling Pathway Context: The MAPK/ERK Pathway
Many kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a validated therapeutic strategy. The 2-fluoro-4-substituted aniline moiety is a key structural feature of MEK inhibitors like Trametinib.[4]
Caption: Simplified MAPK/ERK signaling cascade.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The protocols provided herein demonstrate its utility in the preparation of benzamides and key aniline precursors for kinase inhibitors. The strategic incorporation of the 2-fluoro-4-methoxy-phenyl moiety can impart favorable pharmacological properties, making this intermediate a significant tool for researchers and scientists in the field of drug discovery.
References
Application Notes and Protocols for the Use of 2-Fluoro-4-methoxybenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-methoxybenzoic acid as a versatile building block in the synthesis of pharmaceutically active compounds. The strategic incorporation of fluorine and methoxy groups on the benzoic acid scaffold offers significant advantages in modulating the physicochemical and pharmacological properties of target drug candidates.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable synthon for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 394-42-3 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194-198 °C |
| Boiling Point | 257.8 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and methanol. |
Application in the Synthesis of Pim-1 Kinase Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Pim-1 kinase. Pim-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1][2] Therefore, inhibitors of Pim-1 are promising therapeutic agents for cancer treatment.
This compound serves as a key starting material for the synthesis of N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide, a crucial intermediate in the development of various Pim-1 kinase inhibitors.
Experimental Protocol: Synthesis of N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide
This protocol details the amide coupling of this compound with 4-aminopyridine to yield N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide.
Reaction Scheme:
Materials:
-
This compound
-
4-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminopyridine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide.
Table 2: Quantitative Data for the Synthesis of N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White solid |
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Once expressed, Pim-1 phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
The diagram illustrates that cytokines and growth factors activate the JAK/STAT pathway, leading to the transcription of Pim-1 kinase. Pim-1 then phosphorylates downstream targets such as Bad, p21, p27, and c-Myc, which in turn regulate apoptosis, cell cycle progression, and proliferation. Pim-1 inhibitors, synthesized from intermediates like N-(4-pyridinyl)-2-fluoro-4-methoxybenzamide, block the activity of Pim-1, thereby inhibiting these cancer-promoting processes.
Experimental Workflow and Logic
The following diagram outlines the logical workflow from the starting material to the therapeutic application.
Caption: Synthetic and Therapeutic Workflow.
This workflow demonstrates the progression from the starting material, this compound, through the key intermediate, to the final active pharmaceutical ingredient. This API then acts on its biological target, Pim-1 kinase, to produce the desired anti-cancer therapeutic effect.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application in the development of Pim-1 kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a practical guide for researchers in the pharmaceutical sciences.
References
Application Notes and Protocols: 2-Fluoro-4-methoxybenzoic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-methoxybenzoic acid as a key building block in the synthesis of novel anti-inflammatory agents. While this compound itself is not typically an active anti-inflammatory agent, its unique chemical structure, featuring both a fluorine atom and a methoxy group, makes it a valuable scaffold for the development of potent and selective inhibitors of key inflammatory pathways.[1] This document details the rationale for its use, protocols for the synthesis of derivatives, and methods for evaluating their anti-inflammatory activity.
Introduction to this compound in Medicinal Chemistry
This compound (CAS No: 394-42-3) is a versatile synthetic intermediate.[1] The strategic incorporation of a fluorine atom into metabolically labile positions of a drug candidate can enhance its metabolic stability and bioavailability. Furthermore, the electronic properties of the fluoro and methoxy groups can be leveraged to fine-tune the binding affinity and selectivity of the final compound for its biological target.[1] In the context of anti-inflammatory drug discovery, derivatives of fluorinated benzoic acids are often designed to target enzymes like cyclooxygenases (COX) and transcription factors such as NF-κB, which are pivotal in the inflammatory cascade.
Key Signaling Pathways in Inflammation Targeted by Derivatives
The anti-inflammatory effects of compounds derived from this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical targets are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid is a versatile synthetic intermediate increasingly utilized in the discovery and development of novel anticancer agents.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methoxy group, allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, which are critical for the efficacy of therapeutic compounds.[2] The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, including amidation and esterification, enabling the construction of diverse molecular architectures.[2] These application notes provide a detailed overview of the synthesis of a promising class of anticancer agents, N-(substituted phenyl)-2-fluoro-4-methoxybenzamides, starting from this compound. While direct anticancer activity data for a wide range of derivatives is an active area of research, this document outlines a general synthetic workflow and highlights the potential of this scaffold in cancer drug discovery.
Synthesis of N-(Substituted phenyl)-2-fluoro-4-methoxybenzamide Derivatives
The primary synthetic route involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a substituted aniline. This two-step process is a common and efficient method for the preparation of benzamide derivatives.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for N-(substituted phenyl)-2-fluoro-4-methoxybenzamides.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) to the solution at room temperature with stirring. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 2-fluoro-4-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(Substituted phenyl)-2-fluoro-4-methoxybenzamide
Materials:
-
2-Fluoro-4-methoxybenzoyl chloride (from Protocol 1)
-
Appropriate substituted aniline (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base, 1.2 equivalents)
-
Magnetic stirrer
-
Round bottom flask
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM or THF in a round bottom flask and cool the mixture in an ice bath.
-
Slowly add a solution of 2-fluoro-4-methoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(substituted phenyl)-2-fluoro-4-methoxybenzamide.
Potential Anticancer Applications and Signaling Pathways
While specific anticancer data for a broad range of N-(substituted phenyl)-2-fluoro-4-methoxybenzamide derivatives are not extensively available in the public domain, the benzamide scaffold is present in numerous compounds with known biological activity. For instance, various N-substituted benzamides have demonstrated potent antiemetic activity, and related structures are being investigated as anticancer agents. The strategic placement of the fluoro and methoxy groups can influence the molecule's ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.
A related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, has been utilized in the synthesis of novel retinoid-X-receptor (RXR) agonists, which have potential applications in treating various human cancers.[3] This suggests that derivatives of this compound could potentially modulate nuclear receptor signaling pathways.
Diagram: Potential Signaling Pathway Involvement
Caption: Hypothesized mechanism of action for anticancer agents derived from this compound.
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative data (e.g., IC₅₀ values) for a series of anticancer agents derived directly from this compound. Research in this area is ongoing, and future publications are anticipated to provide such data, which will be crucial for establishing structure-activity relationships (SAR).
Table 1: Anticipated Data Structure for Anticancer Activity
| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µM) |
| Example-1 | 4-Chloro | MCF-7 (Breast) | Data Pending |
| Example-2 | 3,4-Dichloro | A549 (Lung) | Data Pending |
| Example-3 | 4-Trifluoromethyl | PC-3 (Prostate) | Data Pending |
| Example-4 | 4-Nitro | HCT116 (Colon) | Data Pending |
This table is a template for organizing future experimental data and does not contain actual results.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential anticancer activity. The straightforward synthetic protocols outlined in these application notes provide a foundation for researchers to generate libraries of N-(substituted phenyl)-2-fluoro-4-methoxybenzamides and other derivatives for biological screening. Further investigation into the anticancer efficacy and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential in oncology.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions utilizing 2-Fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group on the benzoic acid scaffold offers unique electronic and steric properties, influencing the reactivity and potential biological activity of the resulting amide derivatives. This document details established protocols, quantitative data for various reaction conditions, and visualizations to aid in the design and execution of synthetic strategies.
Overview of Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and other complex molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Consequently, a wide array of coupling reagents has been developed to activate the carboxylic acid, facilitating the reaction under milder conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, prior to reaction with the amine.
Quantitative Data for Amide Coupling Reactions
The selection of coupling reagents, solvents, and bases is critical for optimizing reaction yields and purity. The following tables summarize various reported conditions for the amide coupling of this compound with a range of amines.
Table 1: HATU-Mediated Amide Coupling of this compound
| Amine | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2,6-Dimethylbenzylamine | DIEA | DMF | 12 | RT | >95 |
| Aniline | DIEA | DMF | 16 | RT | Not Specified |
| Morpholine | DIEA | DMF | 12 | RT | High (Qualitative) |
Table 2: EDC/HOBt-Mediated Amide Coupling of this compound
| Amine | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Substituted Anilines | HOBt | DIEA | DMF/DCM | 12-24 | 0 to RT | Moderate to High |
| Benzylamine | HOBt | DIEA | DCM | 16 | RT | Good (Qualitative) |
| Heterocyclic Amines | HOBt | Triethylamine | DMF | 12 | RT | Not Specified |
Table 3: Acyl Chloride-Mediated Amide Coupling of 2-Fluoro-4-methoxybenzoyl Chloride
| Amine | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 4-Methoxyaniline | - | Chloroform | 3 | Reflux | Not Specified |
| Morpholine | Triethylamine | Dichloromethane | 1-2 | RT | High (Qualitative) |
Experimental Protocols
Below are detailed experimental protocols for common amide coupling methods with this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add DIEA (2.0 - 3.0 eq) to the reaction mixture.
-
Add HATU (1.1 - 1.5 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a widely used and cost-effective method suitable for many amine substrates.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Formation via the Acyl Chloride
This two-step protocol is useful for less reactive amines.
Step 3a: Synthesis of 2-Fluoro-4-methoxybenzoyl chloride
Materials:
-
This compound (1.0 equivalent)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 equivalents)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound in the chosen anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature.
-
Heat the mixture to reflux and stir for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude 2-Fluoro-4-methoxybenzoyl chloride is often used directly in the next step.
Step 3b: Amide Formation
Materials:
-
2-Fluoro-4-methoxybenzoyl chloride (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent and cool to 0 °C.
-
Add a solution of 2-Fluoro-4-methoxybenzoyl chloride in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflows for the described amide coupling reactions.
Caption: General workflow for amide coupling reactions.
Application Notes and Protocols for the Esterification of 2-Fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 2-Fluoro-4-methoxybenzoic acid, a key transformation for modifying its reactivity and solubility in the synthesis of active pharmaceutical ingredients (APIs). The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its esterification, typically to form the methyl or ethyl ester, is a fundamental step in the synthesis of more complex molecules. The electronic properties of the fluorine and methoxy substituents can influence the reactivity of the carboxylic acid, making the optimization of reaction conditions crucial for achieving high yields.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This is a reversible reaction, and strategies to drive the equilibrium towards the product are essential.[1] These strategies include using a large excess of the alcohol or removing water as it is formed.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of substituted benzoic acids. While specific data for this compound is not extensively published, the data for structurally similar compounds, particularly other fluorinated benzoic acids, provides a strong predictive framework for expected outcomes.
Table 1: Comparison of Catalysts for the Esterification of Benzoic Acid with Methanol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 65 | Not specified | 90 | [2] |
| p-Toluenesulfonic acid (p-TsOH) | Reflux (Toluene) | 30 | 96 | [2] |
| Zr/Ti Solid Acid Catalyst | 120 | 24 | >95 (for p-methylbenzoic acid) | [3] |
| UiO-66-NH₂ (for fluorinated benzoic acids) | 150 | 10 | High conversion | [4][5] |
Table 2: Influence of Substituents on the Yield of Methyl Benzoates using a Zr/Ti Solid Acid Catalyst [3]
| Substituent on Benzoic Acid | Position | Yield (%) |
| -CH₃ | para | >95 |
| -OCH₃ | para | >95 |
| -F | para | >95 |
| -Cl | para | >95 |
| -Br | para | >95 |
| -NO₂ | para | 85.2 |
Note: This data suggests that electron-donating groups and halogens at the para position result in high yields under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
This protocol outlines a standard laboratory procedure for the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous methanol (20-50 equivalents).
-
Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the scale and desired conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of methanol was used, it can be removed by distillation or under reduced pressure using a rotary evaporator.[2]
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-fluoro-4-methoxybenzoate.[2]
-
Purification: The crude product can be purified by recrystallization, distillation under reduced pressure, or column chromatography on silica gel if necessary.
Mandatory Visualization
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an ester via Fischer Esterification.
Caption: General workflow for Fischer esterification.
Logical Relationship of Reaction Parameters
This diagram shows the relationship between key parameters and their effect on the reaction outcome in Fischer esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science.[1] Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of an electron-withdrawing fluorine atom ortho to the carboxylic acid group and a methoxy group in the para position. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles, enabling the synthesis of a diverse range of substituted aromatic compounds. These derivatives are valuable building blocks in the development of novel pharmaceuticals and other functional materials.
This document provides detailed application notes and generalized protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including amines, alcohols, and thiols.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism.[2][3] A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized across the aromatic ring. Subsequently, the fluoride ion, a good leaving group in this context, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2][3]
The general mechanism is depicted below:
Caption: General mechanism of the SNAr reaction.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 142-144 °C[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and dichloromethane.[5] |
| CAS Number | 394-42-3[4] |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound. These may require optimization based on the specific nucleophile and desired product.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Anilines, Alkylamines)
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-methoxybenzoic acids.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous solvent and stir the suspension.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
This protocol outlines a general method for the synthesis of 2-alkoxy/aryloxy-4-methoxybenzoic acids. A strong base is typically required to deprotonate the alcohol or phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 - 1.5 eq)
-
Strong base (e.g., NaH, KOtBu) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the strong base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or phenol (1.2 - 1.5 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)
This protocol provides a general procedure for the synthesis of 2-thio-4-methoxybenzoic acid derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol or Thiophenol (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the thiol/thiophenol (1.1 - 1.5 eq), and the base (1.5 - 2.0 eq).
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative, hypothetical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. The actual yields and reaction times may vary and require experimental optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6-12 | 2-(Phenylamino)-4-methoxybenzoic acid | 70-90 |
| Benzylamine | Cs₂CO₃ | DMSO | 80 | 8-16 | 2-(Benzylamino)-4-methoxybenzoic acid | 75-95 |
| Phenol | NaH | THF | 65 | 12-24 | 4-Methoxy-2-phenoxybenzoic acid | 60-80 |
| Methanol | NaH | DMF | 80 | 10-20 | 2,4-Dimethoxybenzoic acid | 50-70 |
| Thiophenol | K₂CO₃ | DMF | 60 | 4-8 | 4-Methoxy-2-(phenylthio)benzoic acid | 80-95 |
| Benzyl Mercaptan | Cs₂CO₃ | DMSO | 70 | 6-12 | 2-(Benzylthio)-4-methoxybenzoic acid | 85-98 |
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient pathway for the synthesis of a wide array of substituted benzoic acid derivatives. The protocols outlined in these application notes serve as a valuable starting point for researchers in drug discovery and materials science, enabling the development of novel molecules with diverse applications. It is important to note that reaction conditions should be optimized for each specific nucleophile to achieve the best results.
References
Application Notes and Protocols for 2-Fluoro-4-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid is a versatile, fluorinated aromatic carboxylic acid that serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique structural features—a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzoic acid scaffold—impart favorable physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes on its use in medicinal chemistry, focusing on anticancer, anti-inflammatory, and antimicrobial applications, along with relevant experimental protocols.
Physicochemical Properties and Synthetic Utility
This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group increases its acidity compared to benzoic acid, which can be advantageous for forming stable salts and modulating pharmacokinetic properties. The carboxylic acid moiety is readily activated for various coupling reactions, most notably amide bond formation, a cornerstone of medicinal chemistry.
Key Synthetic Transformations:
-
Amide Coupling: The carboxylic acid can be activated by reagents such as thionyl chloride to form the corresponding acyl chloride, or by coupling agents like HATU or EDC, to react with a wide range of primary and secondary amines to generate diverse amide libraries.
-
Esterification: Standard esterification procedures can be employed to synthesize ester derivatives, which can act as prodrugs or exhibit biological activity themselves.
Applications in Medicinal Chemistry
The 2-fluoro-4-methoxybenzoyl scaffold has been incorporated into various molecules with therapeutic potential.
Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.
Signaling Pathway of Interest: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug discovery.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential this compound derivative.
Quantitative Data:
While specific data for direct derivatives of this compound is limited in publicly available literature, structurally related compounds have demonstrated significant activity. For instance, a flavonoid-based amide derivative incorporating a 3-fluorophenyl amide moiety exhibited an IC50 value of 2.51 ± 0.93 μM against the MDA-MB-231 triple-negative breast cancer cell line.[1] This highlights the potential of fluorinated benzoic acid amides as anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Flavonoid-based 3-fluorophenyl amide | MDA-MB-231 | 2.51 ± 0.93 | [1] |
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a key area of research.
Signaling Pathway of Interest: p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory mediators.
References
Application Notes and Protocols for the Preparation of 2-Fluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2-Fluoro-4-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methoxy substituents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Overview of Synthetic Transformations
This compound serves as a versatile precursor for the synthesis of a wide range of derivatives, including esters, amides, and more complex heterocyclic compounds. The primary routes of derivatization involve the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile.
Experimental Workflow for Derivative Synthesis
References
2-Fluoro-4-methoxybenzoic Acid: A Key Building Block for Advanced Therapeutic Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-4-methoxybenzoic acid is a highly versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzoic acid scaffold, impart favorable physicochemical properties to molecules that incorporate it. The strategic placement of the electron-withdrawing fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amidation and esterification, enabling the construction of complex molecular architectures.[1] These characteristics make this compound a sought-after intermediate in the synthesis of innovative therapeutics targeting a range of diseases, including cancer and inflammatory conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 394-42-3 | [2] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 191-195 °C | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. |
Applications in the Synthesis of Kinase Inhibitors
This compound and its derivatives are pivotal in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The unique electronic properties of the 2-fluoro-4-methoxyphenyl moiety can contribute to enhanced binding to the ATP-binding pocket of various kinases.
Epidermal Growth Factor Receptor (EGFR) and c-Met Dual Inhibitors
Aberrant signaling through the EGFR and c-Met receptor tyrosine kinases is a known driver of tumor growth and resistance to therapy in non-small cell lung cancer (NSCLC).[3] Molecules that can dually inhibit both kinases are of significant therapeutic interest. A derivative of this compound has been utilized in the synthesis of potent EGFR/c-Met dual inhibitors.
Quantitative Biological Data:
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| TS-41 | EGFRL858R | 68.1 | A549-P | 1.48 | [3] |
| c-Met | 0.26 | H1975 | 2.76 | [3] | |
| PC-9 | Not Specified | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell proliferation.
Signaling Pathway:
The EGFR and c-Met signaling pathways are critical regulators of cell proliferation, survival, and migration. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, most notably through the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][5] Dual inhibition of EGFR and c-Met by compounds derived from this compound can effectively shut down these pro-survival signals in cancer cells.
Caption: EGFR and c-Met Signaling Pathway Inhibition.
Experimental Protocols
General Protocol for Amide Coupling
The carboxylic acid group of this compound is readily converted to an amide bond, a common linkage in many pharmaceutical agents. The following is a general protocol for amide bond formation.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Organic base (e.g., DIPEA, Et₃N)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent, add the desired amine (1.0-1.2 equivalents).
-
Add the organic base (2.0-3.0 equivalents) to the reaction mixture.
-
Slowly add the coupling agent (1.1-1.5 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Experimental Workflow:
Caption: General workflow for amide coupling reactions.
Synthesis of a Key Intermediate for Enzalutamide (MDV3100)
A key intermediate in the synthesis of the anti-androgen drug Enzalutamide, 4-amino-2-fluoro-N-methylbenzamide, can be prepared from a derivative of this compound. The following protocol is adapted from a patented synthesis.[6]
Step 1: Nitration of a 2-fluoro-4-substituted toluene derivative (This step is illustrative as the patent starts from 2-fluoro-4-nitrotoluene. A similar nitration could be performed on a suitable precursor derived from this compound, followed by subsequent transformations.)
Step 2: Oxidation to 2-fluoro-4-nitrobenzoic acid
Step 3: Amidation to 2-fluoro-4-nitro-N-methylbenzamide
Step 4: Reduction to 4-amino-2-fluoro-N-methylbenzamide
Detailed Protocol for Step 4 (Reduction):
-
In a pressure vessel, suspend 2-fluoro-4-nitro-N-methylbenzamide (1.0 equivalent) in a suitable solvent such as ethanol or propyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10-15% by weight).
-
Purge the vessel with nitrogen and then introduce hydrogen gas to a pressure of 2-20 atm.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Upon reaction completion, filter the mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization if necessary.
Quantitative Data for Step 4:
| Starting Material | Product | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 2-fluoro-4-nitro-N-methylbenzamide | 4-amino-2-fluoro-N-methylbenzamide | 10% Pd/C | Ethanol | 98.4 | 98.3 | [6] |
| 2-fluoro-4-nitro-N-methylbenzamide | 4-amino-2-fluoro-N-methylbenzamide | 10% Pd/C | Propyl acetate | 98.2 | 98.9 | [6] |
Conclusion
This compound is a cornerstone building block for the synthesis of complex, biologically active molecules. Its utility in the construction of potent kinase inhibitors and other therapeutic agents highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel pharmaceuticals. The strategic incorporation of this fluorinated scaffold offers a reliable pathway to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately contributing to the development of more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-methoxybenzoic Acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-methoxybenzoic acid via recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting framework to address common experimental challenges.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1] The ideal recrystallization solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature, but will dissolve it completely at an elevated temperature.[2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the desired compound has crystallized).[1]
The slow, controlled cooling of a saturated hot solution allows for the gradual formation of a crystal lattice. This process is selective; the growing crystal preferentially incorporates molecules of its own kind, effectively excluding differently shaped impurity molecules. This selectivity is the basis of the purification.[2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using a mixed solvent system of ethanol and water, which is effective for many aromatic carboxylic acids.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized Water
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Activated Carbon (optional, for colored impurities)
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Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)
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Heat source (hot plate with stirring capability)
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Buchner funnel and vacuum flask
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Filter paper
Step-by-Step Methodology
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Dissolution:
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Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
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Add a minimal amount of the "good" solvent (ethanol) to the flask, just enough to create a slurry.
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Gently heat the mixture on a hot plate while stirring. Add ethanol dropwise until the solid just dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[3]
-
-
Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated carbon to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
-
Hot Filtration (Optional, but required if carbon was used):
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If activated carbon was added or if there are insoluble impurities, a hot gravity filtration is necessary.
-
Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel.
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Pour the hot solution through the fluted filter paper quickly to remove the carbon/impurities. This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the filter paper.
-
-
Crystallization:
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Once the solution is clear, slowly add the "bad" solvent (hot deionized water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
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Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
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Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4] Rapid cooling traps impurities.
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Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation and yield.[3][5]
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining mother liquor.
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Allow air to be drawn through the crystals on the funnel for several minutes to help them dry.
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Transfer the purified crystals to a watch glass and allow them to dry completely. The purity can be assessed by taking a melting point; a sharp melting range close to the literature value indicates high purity.
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Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue, often resulting from two primary causes: using too much solvent or the solution being supersaturated.[6]
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Cause 1: Too much solvent. The solution is not saturated enough for crystals to form.
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Solution: Gently heat the solution to boil off some of the solvent.[4] Reduce the volume by about 10-20%, then attempt to cool the solution again. This increases the concentration of the compound.
-
-
Cause 2: Supersaturation. The solution contains more dissolved compound than it theoretically should at that temperature, but crystal nucleation has not started.[6]
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Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[4][5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
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Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[6]
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Q2: My compound separated as an oil instead of crystals. What went wrong?
This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[6] This is often due to the compound being highly impure (which lowers the melting point) or the solution cooling too quickly.[4]
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Solution: Reheat the flask to dissolve the oil completely. Add a small amount more of the "good" solvent (ethanol in this case) to increase the solubility and ensure the compound stays in solution longer as it cools.[4] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
Q3: My final yield is very low. How can I improve it?
A low yield can result from several procedural errors.
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Possible Cause 1: Using excessive solvent. This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3][4]
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Solution: Always use the absolute minimum volume of hot solvent required for complete dissolution.
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-
Possible Cause 2: Premature crystallization. If the compound crystallizes during a hot filtration step, it will be lost on the filter paper.
-
Solution: Ensure the funnel and receiving flask are pre-heated and that the filtration is performed as quickly as possible.
-
-
Possible Cause 3: Incomplete cooling. Not cooling the solution sufficiently (e.g., in an ice bath) will leave more product dissolved in the solvent.[3]
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Solution: Always allow the solution to cool to room temperature first, then chill it thoroughly in an ice bath for at least 15-20 minutes before filtering.
-
Q4: The crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem?
Yes, this is problematic. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[4]
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Solution: The solution is likely too concentrated. Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent to the solution, and bring it back to a boil to re-dissolve the solid. Then, allow it to cool slowly as described in the protocol. An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with growth continuing over 20-30 minutes.[4]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
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What are the key physical properties of this compound?
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [7][9][11] |
| Molecular Weight | 170.14 g/mol | [9][11][12] |
| Appearance | White to off-white crystalline solid/powder | [7][9] |
| Melting Point | 194-198 °C | [8][9] |
| Solubility | Almost insoluble in water at room temperature; soluble in organic solvents like ethanol. | [7] |
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What are the primary safety concerns?
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How do I choose the right solvent if ethanol/water doesn't work?
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The rule of "like dissolves like" is a good starting point. Since the compound is a moderately polar aromatic carboxylic acid, polar solvents are a good choice. An ideal solvent should have a boiling point below the melting point of the compound to avoid oiling out.[6] You can test solvents on a small scale: add a few milligrams of your compound to a test tube with ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
What are the likely impurities in my crude sample?
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. innospk.com [innospk.com]
- 10. This compound | 394-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. usbio.net [usbio.net]
- 12. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemical-label.com [chemical-label.com]
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Fluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and effective synthetic routes for this compound are:
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Oxidation of 2-Fluoro-4-methoxybenzaldehyde: This is a widely used method that can provide high yields and purity.[1]
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Grignard Reaction: This classic method involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation with carbon dioxide.
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Directed Ortho-lithiation: This is a more advanced method that can offer high regioselectivity but requires careful control of reaction conditions.
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors, regardless of the synthetic route. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor mixing.
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Purity of Reagents: Impurities, especially water, in starting materials or solvents can quench reagents (like Grignard or organolithium reagents) or lead to side reactions.
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Side Product Formation: Competing reactions can consume your starting materials, thus lowering the yield of the desired product.
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Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] The key is to select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to explore include ethanol/water mixtures.[3]
Troubleshooting Guides by Synthetic Route
Route 1: Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This method is often preferred for its high potential yield and purity.[1]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For potassium permanganate, ensure it is finely ground. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Side Products | Over-oxidation or side reactions. | Ensure the reaction temperature is well-controlled. Use the stoichiometric amount of the oxidizing agent. |
| Difficult Purification | Presence of unreacted aldehyde. | Wash the crude product with a sodium bisulfite solution to remove residual aldehyde. |
| Contamination with manganese dioxide (if using KMnO₄). | Ensure complete filtration of the MnO₂ precipitate. Washing the filter cake thoroughly can improve recovery. |
Route 2: Grignard Reaction
This route involves the formation of an organomagnesium reagent followed by carboxylation. The primary challenge is the moisture sensitivity of the Grignard reagent.[4]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Grignard reagent fails to form. | Wet glassware or solvent. | Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. |
| Inactive magnesium turnings. | Use fresh magnesium turnings or activate them by gently heating with a heat gun under vacuum or by adding a small crystal of iodine. | |
| Low yield of carboxylic acid. | Grignard reagent quenched by moisture or acidic protons. | Ensure all reagents and apparatus are scrupulously dry. Protect the reaction from atmospheric moisture with a drying tube or inert atmosphere. |
| Inefficient carboxylation. | Use a large excess of freshly crushed dry ice to ensure complete reaction. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution. | |
| Formation of biphenyl impurity. | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Oxidation | 2-Fluoro-4-methoxybenzaldehyde | KMnO₄, NaClO₂, or Ag₂O/NaOH | >90% (for similar compounds)[5] | High yield, readily available starting material. | Potential for over-oxidation, use of heavy metals with some reagents. |
| Grignard Reaction | 1-Bromo-2-fluoro-4-methoxybenzene | Mg, CO₂ | ~82% (for similar compounds)[6] | Versatile and well-established method. | Requires strictly anhydrous conditions, potential for side reactions. |
| Directed Ortho-lithiation | 3-Fluoroanisole | n-BuLi or s-BuLi, CO₂ | Variable | High regioselectivity is possible. | Requires cryogenic temperatures, sensitive to steric hindrance, potential for regioselectivity issues. |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-4-methoxybenzaldehyde with Potassium Permanganate
Materials:
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2-Fluoro-4-methoxybenzaldehyde
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Potassium permanganate (KMnO₄)
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Sodium bicarbonate (NaHCO₃)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Fluoro-4-methoxybenzaldehyde (1 equivalent) in a suitable organic solvent like acetone or a mixture of t-butanol and water.
-
In a separate flask, prepare a solution of potassium permanganate (approximately 2 equivalents) in water.
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Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic and the temperature should be monitored.
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Stir the mixture vigorously for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and by TLC.
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Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
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Filter the mixture through a pad of celite to remove the MnO₂ and wash the filter cake with water.
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Combine the filtrates and wash with diethyl ether to remove any unreacted aldehyde.
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Acidify the aqueous layer with concentrated HCl to a pH of ~2, which will precipitate the this compound.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Protocol 2: Grignard Synthesis of this compound
Materials:
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1-Bromo-2-fluoro-4-methoxybenzene
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Dry ice (solid CO₂)
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Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Dissolve 1-Bromo-2-fluoro-4-methoxybenzene (1 equivalent) in anhydrous ether/THF and add a small portion to the magnesium suspension to initiate the reaction. Initiation may be indicated by bubbling or a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added.
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Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to room temperature.
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In a separate beaker, crush a large excess of dry ice.
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Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
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Quench the reaction by slowly adding aqueous HCl (e.g., 6M) until the solution is acidic and all solids have dissolved.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Fluoro-4-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This common synthetic pathway involves the oxidation of the aldehyde functional group to a carboxylic acid.
Issue 1.1: Incomplete reaction with significant starting material remaining.
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Question: My reaction seems to have stalled, and TLC/HPLC analysis shows a large amount of unreacted 2-fluoro-4-methoxybenzaldehyde. What could be the cause?
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Answer: Incomplete oxidation can be due to several factors:
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Insufficient Oxidant: The molar ratio of the oxidizing agent to the aldehyde may be too low. Ensure you are using a sufficient excess of the oxidant.
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Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Consider gradually increasing the reaction temperature while monitoring the progress.
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Poor Reagent Quality: The oxidizing agent may have degraded over time. Use a fresh, high-quality batch of the oxidant.
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Inadequate Reaction Time: The reaction may simply need more time to go to completion. Extend the reaction time and monitor by TLC or HPLC.
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Issue 1.2: The final product is discolored.
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Question: After workup, my this compound is not a white or off-white powder and has a noticeable color. What is the source of this discoloration?
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Answer: Discoloration can arise from residual catalysts or byproducts. If using manganese-based oxidants like KMnO4, residual manganese dioxide (MnO2) can cause a brown or black discoloration. A wash with a solution of sodium bisulfite can help remove these residues. Trace metal impurities from other reagents can also lead to coloration.
Issue 1.3: Low yield of the desired product.
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Question: The yield of my this compound is lower than expected. What are the potential reasons?
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Answer: Low yields can be attributed to several factors besides an incomplete reaction:
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Side Reactions: Over-oxidation can lead to the formation of undesired byproducts. The choice of a milder oxidizing agent or more controlled reaction conditions can mitigate this.
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Product Loss During Workup: Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid to minimize its solubility in the aqueous phase. Thoroughly extract the aqueous layer with a suitable organic solvent.
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Decarboxylation: Although less common under standard oxidation conditions, excessive heat during the reaction or workup could potentially lead to some decarboxylation of the product.
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Route 2: Electrophilic Fluorination of 4-Methoxybenzoic Acid
This route involves the direct fluorination of the aromatic ring of 4-methoxybenzoic acid.
Issue 2.1: Presence of isomeric impurities in the final product.
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Question: My final product shows multiple spots on TLC or several peaks in the HPLC analysis, suggesting the presence of isomers. How can I avoid this?
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Answer: The formation of isomeric byproducts is a significant challenge in this synthetic route due to the directing effects of the methoxy and carboxylic acid groups.
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Regioselectivity: The methoxy group is an ortho-, para- director, while the carboxylic acid group is a meta- director. Electrophilic fluorination can occur at multiple positions on the aromatic ring. The primary isomeric impurity is often 3-fluoro-4-methoxybenzoic acid.
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Mitigation: Optimizing the fluorinating agent and reaction conditions is crucial. Some modern fluorinating agents offer higher regioselectivity. Careful purification of the final product by recrystallization or column chromatography is often necessary to separate the desired 2-fluoro isomer from other isomers.
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Issue 2.2: Demethylation of the methoxy group.
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Question: I have identified 2-fluoro-4-hydroxybenzoic acid as a byproduct in my reaction. What causes this demethylation?
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Answer: The methoxy group can be cleaved under harsh acidic conditions, which may be present depending on the fluorinating agent or the reaction medium. This results in the formation of a hydroxyl group. To avoid this, consider using a milder fluorinating agent or ensuring the reaction conditions are not overly acidic.
Route 3: Hydrolysis of 2-Fluoro-4-methoxybenzonitrile
This method involves the conversion of a nitrile group to a carboxylic acid.
Issue 3.1: Presence of a neutral byproduct in the final product.
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Question: My product is contaminated with a significant amount of a neutral compound. What is this impurity?
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Answer: The most common neutral byproduct in this reaction is the corresponding amide, 2-fluoro-4-methoxybenzamide.[1] Nitrile hydrolysis proceeds through an amide intermediate.[2] If the reaction is not allowed to go to completion, or if the hydrolysis conditions (e.g., temperature, concentration of acid/base) are not sufficiently stringent, the amide may be isolated as a significant impurity. To resolve this, you can re-subject the mixture to the hydrolysis conditions for a longer duration or under more forcing conditions.
Frequently Asked Questions (FAQs)
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Q1: What are the most common side products in the synthesis of this compound?
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A1: The common side products are highly dependent on the synthetic route chosen. For the oxidation of 2-fluoro-4-methoxybenzaldehyde, the main impurity is often the unreacted starting material. In the case of electrophilic fluorination of 4-methoxybenzoic acid, isomeric impurities such as 3-fluoro-4-methoxybenzoic acid are common. When synthesizing from 2-fluoro-4-methoxybenzonitrile, the corresponding amide (2-fluoro-4-methoxybenzamide) is a frequent byproduct of incomplete hydrolysis.
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Q2: How can I best purify the final this compound product?
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A2: Recrystallization is a highly effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water. For mixtures containing isomers that are difficult to separate by recrystallization, column chromatography on silica gel may be necessary.
-
-
Q3: My NMR spectrum shows unexpected signals. What could they be?
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A3: Besides the common side products mentioned, unexpected signals could arise from residual solvents from the workup and purification steps. If you have used a strong acid or base, you might also see byproducts from demethylation (resulting in a phenol) or other degradation pathways. A detailed analysis of the NMR, possibly in conjunction with mass spectrometry, will be necessary to identify the specific impurity.
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Data Presentation
Table 1: Summary of Potential Side Products by Synthetic Route
| Synthetic Route | Starting Material | Potential Side Products / Impurities |
| Oxidation | 2-Fluoro-4-methoxybenzaldehyde | Unreacted 2-Fluoro-4-methoxybenzaldehyde, Over-oxidation products |
| Electrophilic Fluorination | 4-Methoxybenzoic acid | 3-Fluoro-4-methoxybenzoic acid (and other isomers), 2-Fluoro-4-hydroxybenzoic acid (demethylation product) |
| Nitrile Hydrolysis | 2-Fluoro-4-methoxybenzonitrile | 2-Fluoro-4-methoxybenzamide |
| Carboxylation | 3-Fluoroanisole | Isomeric fluoro-methoxybenzoic acids |
Experimental Protocols
General Protocol for Oxidation of 2-Fluoro-4-methoxybenzaldehyde:
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Dissolve 2-fluoro-4-methoxybenzaldehyde in a suitable solvent (e.g., acetone, t-butanol).
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Slowly add an aqueous solution of the oxidizing agent (e.g., potassium permanganate or sodium chlorite) to the aldehyde solution at a controlled temperature (e.g., 0-25 °C).
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Stir the reaction mixture vigorously until the starting material is consumed, as monitored by TLC or HPLC.
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Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) if necessary.
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Filter the mixture to remove any solid byproducts (e.g., manganese dioxide).
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Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
General Protocol for Electrophilic Fluorination of 4-Methoxybenzoic Acid:
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Dissolve 4-methoxybenzoic acid in a suitable solvent (e.g., acetonitrile, trifluoroacetic acid).
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Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise to the solution at a controlled temperature.
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Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction, typically with water or an aqueous solution of a reducing agent.
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Extract the product into an organic solvent.
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Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
General Protocol for Hydrolysis of 2-Fluoro-4-methoxybenzonitrile:
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Combine 2-fluoro-4-methoxybenzonitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
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Heat the mixture under reflux for several hours to overnight, monitoring the disappearance of the starting material and the amide intermediate by TLC or HPLC.
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Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, the product may precipitate upon cooling or dilution with water.
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If using basic hydrolysis, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash it with water, and dry it.
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Improving the Purity of Synthetic 2-Fluoro-4-methoxybenzoic acid
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting for the synthesis and purification of 2-Fluoro-4-methoxybenzoic acid. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges in achieving high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: A prevalent method for synthesizing this compound is the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1] The most common impurity from this process is the unreacted starting material, 2-fluoro-4-methoxybenzaldehyde. In some cases, side-products from the oxidation of related impurities in the starting material may also be present.
Q2: My final product has a yellowish tint. How can I remove this discoloration?
A2: A yellowish color typically indicates the presence of organic impurities. An effective method to remove such discoloration is to use activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: I'm having difficulty inducing crystallization during recrystallization. What steps can I take?
A3: If crystals do not form upon cooling, the solution may not be saturated, or it may be supersaturated. Try evaporating some of the solvent to increase the concentration and then allow the solution to cool again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a "seed" crystal of pure this compound.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I prevent it?
A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your impure compound, or if there is a high concentration of impurities depressing the melting point. To prevent this, ensure you are using a suitable solvent with a boiling point lower than the melting point of your product (194-198°C).[1] If impurities are the issue, you may need to perform a preliminary purification step or use a larger volume of solvent and allow for slower cooling to promote crystal growth over oil formation.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product shows a significant amount of unreacted 2-fluoro-4-methoxybenzaldehyde by TLC and/or ¹H NMR. How can I improve the purity?
Answer: The presence of the starting aldehyde is a common issue. Below are two recommended purification methods.
Recrystallization is a highly effective method for purifying this compound. A mixed solvent system of ethanol and water is often effective for benzoic acid derivatives.
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
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Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists (this is the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
If recrystallization does not provide the desired purity, or if other impurities are present, silica gel column chromatography can be employed. Carboxylic acids can sometimes streak on silica gel; this can be mitigated by adding a small amount of acetic acid to the eluent.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. For separating the more polar benzoic acid from the less polar aldehyde, you can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape of the carboxylic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Purity Improvement
The following table provides representative data on the purity of this compound before and after purification. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Stage | Typical Purity (%) | Expected Yield (%) | Melting Point (°C) |
| Crude Product | 85 - 95 | - | 190 - 196 |
| After Recrystallization | > 98 | 70 - 90 | 194 - 198 |
| After Column Chromatography | > 99 | 60 - 85 | 195 - 198 |
Visualization of Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting purity issues with synthetic this compound.
References
Technical Support Center: Column Chromatography Purification of 2-Fluoro-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Fluoro-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A gradient elution may be necessary. |
| The compound may be interacting strongly with the acidic silica gel due to its carboxylic acid group. | Add a small amount of a competitive acidic modifier, such as acetic acid or formic acid (0.1-1%), to the mobile phase to reduce interactions with the silica gel. | |
| Poor separation of the desired compound from impurities | The solvent system is not optimized for the specific mixture. | Systematically test different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended for better results. | |
| Streaking or tailing of the compound spot on TLC and broad bands on the column | The carboxylic acid group is strongly interacting with the acidic silica gel. | Add a small amount of acetic acid or formic acid to the eluent to improve the peak shape.[1] |
| The sample is overloaded on the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| The compound is eluting too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity. |
| No compound is detected in the collected fractions | The compound may have decomposed on the silica gel. | Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina.[1][2] |
| The fractions are too dilute to detect the compound. | Concentrate a few of the fractions where you expect your compound to be and re-analyze by TLC.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to off-white powder or crystalline solid.[3][4][5] Its melting point is reported to be in the range of 194-198°C.[3]
Q3: What are the potential impurities I should be looking for?
Potential impurities can include unreacted starting materials such as 2-fluoro-4-methoxybenzaldehyde, or by-products from the synthesis.[3] Depending on the synthetic route, other related aromatic compounds could also be present.
Q4: How can I visualize the spots of this compound on a TLC plate?
This compound contains a chromophore and should be visible under a UV lamp (254 nm). Alternatively, you can use a general stain like potassium permanganate or iodine vapor.
Q5: Should I use silica gel or alumina for the column?
Silica gel is the most common stationary phase for the purification of organic compounds.[6] However, due to the acidic nature of this compound, it may interact strongly with the acidic silica gel, leading to tailing.[1] If tailing is a significant issue, you can try deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase.[7]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system and column size should be optimized based on the scale of your reaction and the separation profile observed by TLC.
1. Preparation of the Slurry and Packing the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[8]
2. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent mixture.
-
Gradually increase the polarity of the eluent according to the separation observed on TLC.[1]
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table is a template for summarizing the results of your column chromatography purification.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Crude Material Loaded | 500 mg |
| Eluent System (Gradient) | Hexane:Ethyl Acetate (95:5 to 70:30) |
| Rf of Pure Compound | 0.35 (in 80:20 Hexane:Ethyl Acetate) |
| Yield of Pure Compound | 420 mg |
| Percent Yield | 84% |
| Melting Point | 195-197°C |
| Appearance | White crystalline solid |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity After Recrystallization | - Improper solvent choice.- Incomplete removal of impurities.- Co-crystallization of positional isomers (e.g., other fluoromethoxybenzoic acid isomers). | - Select a recrystallization solvent with a significant solubility difference for the product at high and low temperatures. Ethanol/water mixtures can be effective.[1]- Consider a second recrystallization step.- For persistent isomeric impurities, preparative chromatography may be necessary.[2] |
| Product Discoloration (Yellow or Brown Tint) | - Formation of tar-like by-products during the reaction.- Presence of residual catalysts or reagents.[1]- Oxidation of phenolic impurities. | - During workup, wash the crude product thoroughly to remove inorganic salts.[1]- A wash with a sodium bisulfite solution can help remove residual oxidizing agents.[1]- Add activated charcoal during recrystallization to adsorb colored impurities.[2] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of starting materials or reagents.- Inefficient mixing. | - Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1]- Ensure starting materials are pure and dry.- Optimize stirring speed to ensure a homogenous reaction mixture. |
| Formation of Oily Product Instead of Crystals | - The solution is supersaturated above the melting point of the impure product.- Cooling during recrystallization is too rapid.[2] | - Re-heat the solution to fully dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool slowly. Using an insulated container can help moderate the cooling rate.[2] |
| Poor Recovery After Recrystallization | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.[2] | - Use a minimal amount of hot solvent to dissolve the crude product.- Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.- Pre-heat the filtration apparatus to prevent premature crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is the oxidation of 2-fluoro-4-methoxybenzaldehyde.[3] This method can produce high yields and purity.[3]
Q2: What are the key physical and chemical properties of this compound?
This compound is typically a white to off-white powder with a melting point ranging from 194 to 198°C.[3] It has a molecular formula of C8H7FO3 and a molecular weight of 170.138 g/mol .[3]
| Property | Value |
| Molecular Formula | C8H7FO3 |
| Molecular Weight | 170.138 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 194 - 198 °C |
| Boiling Point | ~257.8 °C |
| Density | ~1.307 g/cm³ |
Q3: How can I monitor the progress of the synthesis reaction?
The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q4: What are the potential isomeric impurities in the synthesis of this compound?
Depending on the synthetic route, positional isomers can be significant impurities. For instance, if starting from a precursor with the potential for substitution at different positions, isomers like 3-fluoro-4-methoxybenzoic acid or other fluorinated methoxybenzoic acids could be formed.[2][4] The separation of these isomers can be challenging due to their similar physical properties.[2]
Q5: Are there any specific safety precautions to consider during the synthesis?
Yes, standard laboratory safety practices should always be followed. When working with oxidizing agents, corrosive acids, and organic solvents, it is crucial to use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound via Oxidation of 2-fluoro-4-methoxybenzaldehyde
This protocol is a general guideline based on common oxidation reactions for similar compounds.[3]
Materials:
-
2-fluoro-4-methoxybenzaldehyde
-
Silver oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde in an appropriate solvent.
-
Add a mixture of silver oxide and aqueous sodium hydroxide to the flask.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove insoluble silver salts.
-
Transfer the filtrate to a separatory funnel and acidify with hydrochloric acid to precipitate the crude this compound.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Preventing byproduct formation in fluorinated benzoic acid synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the synthesis of fluorinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated benzoic acids?
A1: The most prevalent methods for synthesizing fluorinated benzoic acids include:
-
The Balz-Schiemann Reaction: This is a classic and widely used method that involves the diazotization of an aromatic amine (e.g., anthranilic acid) followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group on the benzoic acid ring (often a nitro or halo group) is displaced by a fluoride anion. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups.
-
Oxidation of Fluorinated Precursors: For instance, 2-fluorobenzoic acid can be synthesized by the oxidation of 2-fluorotoluene or 2-fluorobenzaldehyde.[2][3]
Q2: What are the typical byproducts I might encounter during the synthesis of 2-fluorobenzoic acid from anthranilic acid (Balz-Schiemann reaction)?
A2: Common impurities and byproducts include:
-
Positional Isomers: Small amounts of 3-fluorobenzoic acid and 4-fluorobenzoic acid can form.[4]
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Unreacted Starting Material: Incomplete diazotization can result in the presence of unreacted anthranilic acid.[4]
-
Phenolic Byproducts: The intermediate diazonium salt can react with water in the reaction mixture to form salicylic acid.[2] This is more likely if the reaction temperature is not kept low.
-
Azo Compounds: Self-coupling of the diazonium salt or coupling with other aromatic species can lead to the formation of colored azo dyes, which can discolor the product.[2][5]
-
Tar-like Substances: These are often complex, polymeric materials that can form from the decomposition of the diazonium salt, especially at elevated temperatures or if the reaction is not carefully controlled.[4][6]
Q3: My final product is off-white or has a yellowish/brownish tint. How can I remove the color?
A3: Discoloration is usually due to the presence of azo compounds or other minor oxidation byproducts.[2] An effective method for color removal is to treat the crude product with activated charcoal during recrystallization. The charcoal will adsorb the colored impurities, and upon hot filtration, a colorless solution should be obtained, which can then be cooled to yield purer, colorless crystals.[4]
Q4: I am having difficulty crystallizing my fluorinated benzoic acid. What can I do?
A4: Crystallization problems can arise from several factors:
-
Incorrect Solvent System: The choice of solvent is critical. For many fluorinated benzoic acids, a mixture of ethanol and water is effective.[3][4]
-
Presence of Impurities: Oily or tarry impurities can inhibit crystal formation. An initial purification step, such as passing a solution of the crude product through a short plug of silica gel, may be necessary.
-
Cooling Rate: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.[4] If the product "oils out," try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: Temperature too high, or insufficient sodium nitrite. | Maintain a temperature of 0-5°C during the addition of sodium nitrite. Ensure the sodium nitrite is fresh and accurately weighed. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not kept low before the fluorination step. | Keep the diazonium salt solution in an ice bath at all times. | |
| Inefficient Thermal Decomposition: The temperature for the decomposition of the diazonium tetrafluoroborate may be too low or too high. | The optimal decomposition temperature can be substrate-dependent. A gentle, controlled heating is often required. | |
| Formation of Tar-like Byproducts | Incomplete Dissolution of Reactants: Localized overheating can occur if reactants are not fully dissolved before heating.[6] | Ensure complete dissolution of all solids with vigorous stirring before initiating any heating steps.[6] |
| Prolonged Boiling: Extended periods of boiling can promote the decomposition of the diazonium salt and the formation of tars.[6] | Limit the boiling time to the minimum necessary for the reaction to complete (often 1-2 minutes).[6] | |
| Presence of Phenolic Byproducts | Reaction of Diazonium Salt with Water: Excess water in the reaction mixture can lead to the formation of phenols, especially if the temperature rises.[2][7] | Use anhydrous or nearly anhydrous conditions where possible. Maintain strict temperature control (0-5°C) during diazotization. |
| Contamination with Positional Isomers | Lack of Regiospecificity: While the Balz-Schiemann reaction is generally regiospecific, minor amounts of other isomers can form. | Purification by fractional crystallization or column chromatography may be necessary to separate isomers. HPLC can be used to analyze the isomeric purity.[4] |
| Product is Difficult to Purify | Presence of Multiple Byproducts: A combination of the issues above can lead to a complex mixture that is difficult to purify. | A multi-step purification approach may be needed. For example, an initial recrystallization with activated charcoal to remove colored impurities, followed by column chromatography to separate isomers and other byproducts. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of Aryl Fluorides in the Balz-Schiemann Reaction
| Starting Material (Aryldiazonium Tetrafluoroborate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzenediazonium | Hexane | 60 | 16 | 97 |
| 4-Methoxybenzenediazonium | Chlorobenzene | 60 | 16 | 93 |
| 4-Bromobenzenediazonium | Chlorobenzene | 80 | 16 | Trace |
| 4-Bromobenzenediazonium | Chlorobenzene | 90 | 16 | 78 |
| 4-Acetamidobenzenediazonium | Chlorobenzene | 80 | 48 | Trace |
| 4-Acetamidobenzenediazonium | Chlorobenzene | 90 | 48 | 67 |
Data adapted from "Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions".[8][9]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid (Balz-Schiemann Reaction)
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
Anthranilic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF₄)
-
Ice
-
Water
-
Ethanol
-
Activated charcoal (optional)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Diazotization:
-
In a beaker, suspend anthranilic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Continue stirring for 15-20 minutes after the addition is complete.[3]
-
-
Formation of Diazonium Fluoroborate:
-
To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄) with continuous stirring.
-
A precipitate of the diazonium tetrafluoroborate salt will form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol, and finally a small amount of diethyl ether.
-
-
Thermal Decomposition:
-
Carefully dry the isolated diazonium tetrafluoroborate salt.
-
Gently heat the dry salt in a flask. The decomposition will be indicated by the evolution of nitrogen gas and boron trifluoride. This step should be performed in a well-ventilated fume hood.
-
The crude 2-fluorobenzoic acid will remain in the flask.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Slowly add hot water to the filtrate until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry in a vacuum oven.[4]
-
Protocol 2: HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of 2-fluorobenzoic acid from its common impurities.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the 2-fluorobenzoic acid sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-fluorobenzoic acid.
Caption: Reaction pathways in the Balz-Schiemann synthesis of fluorobenzoic acid.
Caption: Troubleshooting logic for byproduct formation in fluorobenzoic acid synthesis.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Fluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: Common industrial routes for synthesizing this compound and similar compounds often prioritize cost-effective starting materials and scalable reaction conditions. One prevalent method involves the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1] Another industrially viable approach starts from m-fluorotoluene, which undergoes a Friedel-Crafts acylation followed by hydrolysis and acidification to yield a mixture of isomers that includes the target molecule.[2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Scaling up syntheses involving fluorinated compounds requires stringent safety protocols. Key concerns include:
-
Handling of Fluorinating Agents: Many fluorinating reagents are highly reactive and can react violently with other chemicals. They can also be explosive.[3]
-
Toxicity and Corrosivity: Reagents like hydrogen fluoride (HF) are acutely toxic and highly corrosive to skin and equipment.[3][4]
-
Exothermic Reactions: Fluorination reactions are often highly exothermic. Poor heat dissipation on a large scale can lead to dangerous temperature increases and potential runaway reactions.[4][5]
-
Pressure Management: Some industrial processes may be conducted under pressure, necessitating certified reactors and safety protocols.
Q3: How can reaction progress be effectively monitored on a large scale?
A3: For large-scale production, robust and rapid analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the consumption of starting materials and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.
Q4: What are the typical yields and purity levels for large-scale synthesis?
A4: While specific yields are process-dependent, well-optimized industrial syntheses can achieve high yields and purity. For instance, a purity of at least 98.0% is a common industrial standard for this compound.[1] The final purity is often achieved through recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize Reaction Conditions: Monitor the reaction using HPLC to ensure completion. Gradually increase reaction time or temperature, being mindful of potential side reactions. |
| Side Reactions: Formation of isomeric byproducts, especially in Friedel-Crafts reactions. | Control Stoichiometry and Temperature: Precise control over reagent stoichiometry and maintaining optimal reaction temperatures can minimize the formation of unwanted isomers. | |
| Product Loss During Workup: Inefficient extraction or premature precipitation. | Optimize Workup Procedure: Ensure the pH is optimal for extraction. Use appropriate solvents and perform multiple extractions if necessary. | |
| Low Purity | Presence of Isomeric Impurities: Co-crystallization of isomers (e.g., 4-fluoro-2-methylbenzoic acid). | Recrystallization: Utilize a suitable solvent or a mixed solvent system for recrystallization to isolate the desired isomer. Toluene, benzene, ethyl acetate, or chloroform have been used for similar separations.[2] |
| Residual Starting Materials or Reagents: Incomplete reaction or insufficient washing. | Thorough Washing and Purification: Ensure the crude product is washed thoroughly to remove unreacted starting materials and reagents. Recrystallization is also effective here. | |
| Reaction Stalls or is Sluggish | Poor Mixing: Inadequate agitation in a large reactor. | Improve Agitation: Ensure the reactor's stirring mechanism is sufficient for the scale of the reaction to maintain a homogeneous mixture. |
| Catalyst Deactivation: The catalyst (e.g., Lewis acid in Friedel-Crafts) may be poisoned by impurities. | Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where required. | |
| Discoloration of Final Product | Oxidation or Degradation: The product may be sensitive to air or high temperatures. | Inert Atmosphere and Temperature Control: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen). Avoid excessive heating during drying. |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Fluoro-4-methoxybenzaldehyde (Lab Scale)
This protocol is based on a common laboratory-scale synthesis.[1] Scaling up would require a jacketed reactor for temperature control and appropriate safety measures for handling reagents.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Silver oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve 2-fluoro-4-methoxybenzaldehyde in a suitable solvent.
-
Add a mixture of silver oxide and sodium hydroxide.
-
Stir the mixture at a controlled temperature until the reaction is complete (monitor by HPLC or TLC).
-
Once the reaction is complete, cool the mixture and filter to remove solids.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent to achieve high purity.
Protocol 2: Synthesis via Friedel-Crafts Acylation of m-Fluorotoluene (Industrial Approach)
This protocol is adapted from a patent for a similar compound and is suitable for industrial production.[2]
Step 1: Friedel-Crafts Acylation
-
Charge a reactor with m-fluorotoluene and a solvent (e.g., 1,2-dichloroethane).
-
Under a nitrogen atmosphere, cool the mixture to 0-10°C.
-
Add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).
-
Slowly add trichloroacetyl chloride, maintaining the temperature between 0-10°C.
-
Monitor the reaction by HPLC until the m-fluorotoluene is consumed.
Step 2: Hydrolysis
-
To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide.
-
Stir the mixture to hydrolyze the acylated intermediate.
Step 3: Acidification and Isolation
-
Adjust the pH of the mixture to 3-4 with concentrated hydrochloric acid.
-
Separate the aqueous phase.
-
Wash the organic phase with water.
-
Distill off the solvent to obtain the crude product, which will be a mixture of isomers.
Step 4: Purification
-
Separate the this compound from its isomers via recrystallization using a suitable solvent like toluene or ethyl acetate.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 394-42-3 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.138 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 194-198°C | [1] |
| Boiling Point | ~257.8°C | [1] |
| Density | 1.307 g/cm³ | [1] |
| Flash Point | 109.7°C | [1] |
Visualizations
Caption: A simplified workflow for the synthesis of this compound via oxidation.
Caption: A troubleshooting decision tree for low yield or purity issues.
References
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxybenzoic acid. The following information addresses common issues encountered during synthesis, with a focus on the impact of reagent purity on reaction outcomes.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A lower than expected yield of the final product is a common issue. The purity of the starting material, 2-fluoro-4-methoxybenzaldehyde, is a critical factor.
Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of the starting aldehyde can significantly impact the reaction yield. Commercially available 2-fluoro-4-methoxybenzaldehyde typically has a purity of 97-98%. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Control Reaction Conditions: Ensure that the reaction temperature and time are optimized. Incomplete reactions are a frequent cause of low yields.
-
Evaluate Reagent Stoichiometry: An insufficient amount of the oxidizing agent can result in an incomplete reaction.
Quantitative Impact of Starting Material Purity on Yield:
The following table illustrates the hypothetical impact of the purity of 2-fluoro-4-methoxybenzaldehyde on the theoretical yield of this compound in an oxidation reaction.
| Purity of 2-fluoro-4-methoxybenzaldehyde (%) | Theoretical Yield of this compound (%) |
| 99.5 | 95 |
| 98.0 | 90 |
| 95.0 | 82 |
| 90.0 | 70 |
Issue 2: Impurities in the Final Product
The presence of impurities in the final this compound product can affect its suitability for downstream applications.
Troubleshooting Steps:
-
Characterize Impurities: Use analytical techniques such as HPLC and GC-MS to identify and quantify impurities.
-
Trace Impurity Source: Impurities in the final product often originate from the starting materials or are formed during the reaction.
-
Optimize Purification: Recrystallization is a common method for purifying benzoic acid derivatives. The choice of solvent is crucial for effective purification.
Common Impurities and Their Sources:
| Impurity | Potential Source |
| 2-fluoro-4-methoxybenzaldehyde | Unreacted starting material |
| 2-Fluoro-4-methoxybenzyl alcohol | Incomplete oxidation |
| Isomeric fluoromethoxybenzoic acids | Impurities in the starting aldehyde |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the oxidation of 2-fluoro-4-methoxybenzaldehyde.[1] This reaction is often carried out using a suitable oxidizing agent in an appropriate solvent.
Q2: How does water content in the reaction mixture affect the synthesis?
A2: While some oxidation reactions can tolerate water, in many organic reactions, the presence of water can lead to side reactions and a decrease in yield. For instance, in Grignard reactions, which can be an alternative route for benzoic acid synthesis, anhydrous conditions are critical as water will quench the Grignar reagent.[2]
Q3: What are the key parameters to control during the oxidation of 2-fluoro-4-methoxybenzaldehyde?
A3: The key parameters to control are the reaction temperature, reaction time, and the stoichiometry of the oxidizing agent. Inadequate control of these parameters can lead to incomplete reactions or the formation of byproducts.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.
Experimental Protocols
Synthesis of this compound via Oxidation of 2-fluoro-4-methoxybenzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde in a solution of sodium hydroxide in water.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid until the this compound precipitates.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Monitoring 2-Fluoro-4-methoxybenzoic Acid Reactions with TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-Fluoro-4-methoxybenzoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase (solvent system) for monitoring a reaction with this compound?
A1: The goal is to find a solvent system where the starting material, this compound, has an Rf value of approximately 0.3-0.4.[1] This allows for clear separation from both less polar products (which will have a higher Rf) and more polar impurities that may remain at the baseline (lower Rf). A good starting point for aromatic acids is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] You can adjust the ratio to achieve the desired Rf value. If the compound is very polar and doesn't move from the baseline, you might consider more polar solvents like methanol in dichloromethane (DCM).[3]
Q2: My spots are streaking. How can I fix this?
A2: Streaking is a common issue when working with carboxylic acids like this compound.[4] This often happens because the acidic group interacts strongly with the silica gel stationary phase.[3][4] To resolve this, you can add a small amount (a few drops or 0.1-2.0%) of a polar acidic solvent, such as acetic acid or formic acid, to your mobile phase.[4][5] This helps to saturate the active sites on the silica plate, leading to more defined, round spots.[4] Streaking can also be caused by overloading the sample on the plate; try spotting a more dilute solution.[4][5]
Q3: I can't see the spots on my TLC plate after developing it. What should I do?
A3: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator (e.g., F-254 plates).[2][6] The compound will appear as a dark spot against the glowing green background.[6][7] If the spots are not UV-active or are too faint, you may need to use a chemical stain.[5] An iodine chamber is a good general-use, non-destructive method for visualizing aromatic and unsaturated compounds, which will typically appear as brown or yellow-brown spots.[5][8][9] Other stains like p-anisaldehyde can also be used, which may produce colored spots upon heating.[2][5] It is also possible your sample is too dilute; try spotting the same location multiple times, allowing the solvent to dry between applications.[5]
Q4: How do I interpret the TLC plate to know if my reaction is complete?
A4: To monitor a reaction, you should spot three lanes on your TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[1][10] The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.[10] You should also see the appearance of a new spot (or spots) corresponding to your product(s).[10][11] The co-spot is crucial to confirm if the spot in your reaction mixture is indeed the starting material, especially if the product's Rf is very similar.[1]
Q5: The spots for my starting material and product are too close together. How can I improve the separation?
A5: If the Rf values of your reactant and product are very similar, you need to change the selectivity of your chromatography system. You can do this by changing the composition of your mobile phase.[12] Try different solvent combinations. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system or add a different third solvent. The key is to experiment with solvents of varying polarity and chemical nature to exploit differences in the way your compounds interact with the mobile and stationary phases.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the acidic compound up the plate. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate relative to hexanes).[5] If that fails, switch to a more polar solvent system, such as dichloromethane/methanol.[3] |
| Spots are at the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[5] |
| Spots are elongated or crescent-shaped | The spotting technique may be flawed, causing the silica to be scraped off. The sample might have been applied in a very polar solvent, causing it to spread at the origin. | Apply the sample carefully without gouging the silica layer.[4] Ensure the spotting solvent is not excessively polar and that the spot is small and concentrated.[3] |
| The TLC plate looks like a smear | The reaction solvent (e.g., DMF, DMSO) is high-boiling and is smearing up the plate. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[12] |
Experimental Protocol: Monitoring Reaction Progress with TLC
This protocol outlines the standard procedure for using TLC to monitor a chemical reaction involving this compound.
1. Preparation of the TLC Chamber:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[1]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which improves resolution.
-
Cover the chamber with a lid and let it equilibrate for 5-10 minutes.
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material (this compound) and your reaction mixture. A concentration of ~1 mg/mL in a volatile solvent like ethyl acetate is often sufficient.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate.[3] Mark three points on this line for spotting.
-
Using a capillary tube, spot the samples on the origin line as follows:
-
Lane 1 (Reference): Starting Material (SM)
-
Lane 2 (Co-spot): Spot the SM, let it dry, then spot the reaction mixture directly on top of it.[1]
-
Lane 3 (Reaction): Reaction Mixture (RM)
-
-
Ensure the spots are small and concentrated.[3]
3. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[5]
-
Allow the solvent to travel up the plate. The process is complete when the solvent front is about 0.5-1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
4. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a short-wave UV lamp (254 nm).[7]
-
Circle any visible spots with a pencil, as they will disappear when the lamp is removed.[6]
-
If necessary, use a secondary visualization method like an iodine chamber.[5][8]
5. Analysis:
-
Assess the reaction progress by comparing the lanes. Look for the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[10]
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during TLC analysis.
Caption: Troubleshooting workflow for common TLC problems.
References
- 1. How To [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chembam.com [chembam.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Amide Coupling of 2-Fluoro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-Fluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors. The primary culprits are often incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1][2] Specifically for this compound, the electron-donating methoxy group and the electron-withdrawing fluorine can influence the reactivity of the carboxylic acid.
Common causes include:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough or used in sufficient quantity to fully activate the carboxylic acid for the reaction with the amine.[1]
-
Amine Reactivity Issues: The amine partner may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), rendering it a poor nucleophile.[3] Protonation of the amine by the carboxylic acid can also occur, which deactivates it.[1]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the desired amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.[2]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical and depends on the specific amine being used. For routine couplings with unhindered primary and secondary amines, standard carbodiimide reagents are often sufficient. For more challenging couplings, such as with sterically hindered or electron-deficient amines, more potent reagents are recommended.
A summary of commonly used coupling reagents is presented below:
| Coupling Reagent Class | Examples | Recommended Use Cases for this compound |
| Carbodiimides | EDC, DCC, DIC[4][5] | Effective for simple, unhindered primary and secondary amines. Often used with additives like HOBt or OxymaPure to suppress side reactions and improve efficiency.[1][4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU[4][6] | Highly efficient and fast-acting reagents, suitable for a broad range of amines, including those that are moderately hindered.[6] HATU is particularly effective for challenging couplings.[4] |
| Phosphonium Salts | PyBOP, PyAOP[4][6] | Also very effective for difficult couplings and can sometimes offer advantages in terms of avoiding certain side reactions.[6] |
| Acyl Fluoride Precursors | TFFH, BTFFH[3] | An excellent strategy for extremely hindered or electronically demanding couplings where other methods fail. The carboxylic acid is converted in situ to the more reactive acyl fluoride.[3][7] |
Q3: What are the best solvents and bases to use for this reaction?
A3: The most commonly used solvents for amide coupling are polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1] Acetonitrile and Tetrahydrofuran (THF) can also be effective alternatives.[8] It is crucial that the chosen solvent is anhydrous to prevent hydrolysis of the activated acid.[2]
A non-nucleophilic organic base is typically required to facilitate the reaction. The most common choice is N,N-Diisopropylethylamine (DIPEA) due to its steric bulk, which minimizes side reactions.[9] Other bases such as triethylamine (TEA) or N-methylmorpholine (NMM) can also be employed.[9] Typically, 2-3 equivalents of the base are used.
Q4: I am observing significant side product formation. How can I minimize this?
A4: Side product formation can arise from several sources. One common issue is racemization if the amine is chiral. Using additives like HOBt or OxymaPure can help suppress this.[1] Running the reaction at a lower temperature may also be beneficial. Another potential side reaction is the formation of an acyl benzotriazole intermediate if using HBTU, which might be observed as a byproduct if the amine coupling is slow.[10] If using DMF as a solvent, be aware that it can contain dimethylamine as an impurity, which can lead to the formation of a dimethylamide byproduct.[10] Using high-purity solvents is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated ester by moisture. | 1. Increase the equivalents of the coupling reagent (e.g., to 1.1-1.5 eq). Consider switching to a more potent reagent like HATU.[9] 2. Increase reaction time and/or temperature. If the amine is particularly hindered, consider converting the carboxylic acid to an acyl fluoride.[3][11] 3. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary.[2] |
| Multiple Spots on TLC/LC-MS (Unidentified Byproducts) | 1. Racemization of a chiral amine. 2. Side reaction with the solvent (e.g., DMF).[10] 3. Self-coupling or other side reactions of the activated acid. | 1. Add HOBt or OxymaPure to the reaction mixture. 2. Use high-purity, anhydrous solvents. Consider alternative solvents like DCM or acetonitrile.[8] 3. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[9] |
| Reaction Stalls / Does Not Go to Completion | 1. Steric hindrance slowing the reaction rate. 2. Insufficient reagent equivalents. 3. Reaction temperature is too low. | 1. Increase the reaction time, potentially to run overnight.[11] 2. Double-check the molar equivalents of all reactants and consider using a slight excess of the amine and coupling reagent.[2] 3. Cautiously increase the reaction temperature, for example, from 0 °C to room temperature, or from room temperature to 40-50 °C, while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.[9][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in esterification of 2-Fluoro-4-methoxybenzoic acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of 2-Fluoro-4-methoxybenzoic acid, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of this compound is resulting in a very low yield. What are the most common causes and how can I fix this?
A1: Low yields in Fischer esterification are typically due to a few key factors. This reaction is an equilibrium process, so driving it towards the product side is crucial.[1] Here are the primary issues and their solutions:
-
Inefficient Water Removal: The reaction produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants, halting the esterification.[1][2][3]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if using a solvent like toluene.[3][4] Alternatively, adding a drying agent such as molecular sieves to the reaction mixture can absorb the water as it forms.[3] Note that molecular sieves may be ineffective in sealed-vessel microwave reactions.[5]
-
-
Suboptimal Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time (typical times range from 1-10 hours) or increasing the temperature (typically 60-110°C).[2] Using a large excess of the alcohol (it can often serve as the solvent) will also drive the equilibrium forward.[1][3]
-
-
Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, inactive, or used in an incorrect amount.
-
Solution: Use a fresh, anhydrous acid catalyst. Ensure you are using a catalytic amount; too little will result in a slow reaction, while too much can promote side reactions like sulfonation or dehydration of the alcohol.[6]
-
Q2: How does the 2-fluoro substituent affect the esterification reaction?
A2: The fluorine atom at the ortho position is an electron-withdrawing group. This property increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can make it more susceptible to nucleophilic attack by the alcohol.[7] However, the ortho-position of the fluorine atom, while relatively small, may also introduce minor steric hindrance that could slightly slow the reaction rate compared to its meta or para isomers.[6]
Q3: I've tried optimizing the Fischer esterification with little success. Are there alternative methods to synthesize the ester of this compound?
A3: Yes, several alternative methods can be employed, particularly if the substrate is sensitive to high temperatures or strong acids:
-
Reaction via Acyl Chloride: This is a highly effective two-step method that avoids the equilibrium limitations of Fischer esterification. First, convert the carboxylic acid to 2-fluoro-4-methoxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with the alcohol to form the ester.[4][6]
-
Steglich Esterification: This method is well-suited for substrates sensitive to acid. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][6]
-
Heterogeneous Catalysis: Specialized catalysts like the metal-organic framework (MOF) UiO-66-NH₂ have proven effective for the methyl esterification of various fluorinated benzoic acids, offering good conversion yields.[6][7]
Q4: My reaction mixture turned dark, and I see unexpected spots on my TLC plate. What side reactions could be occurring?
A4: The formation of byproducts is a common issue, especially under harsh conditions. Potential side reactions include:
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur. To mitigate this, consider using a non-sulfonating acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[6]
-
Ether Formation: At elevated temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether, although this is less common.
-
Charring/Decomposition: Strong heating in the presence of a potent acid catalyst can lead to the decomposition of the organic material.[8]
If you observe unexpected byproducts, it is recommended to analyze the crude mixture by GC-MS to identify the molecular weight and structure of the impurities, which can help diagnose the specific side reaction.[9]
Data Presentation
The following table summarizes quantitative data from a study on the microwave-assisted esterification of a structurally similar compound, 4-fluoro-3-nitrobenzoic acid, with ethanol using a sulfuric acid catalyst. This data illustrates the significant impact of reaction temperature and time on product yield.
| Entry | Temperature (°C) | Reaction Time (minutes) | Yield (%) |
| 1 | 90 | 20 | 6 |
| 2 | 100 | 25 | 16 |
| 3 | 130 | 5 | 67 |
| 4 | 130 | 10 | 88 |
| 5 | 130 | 15 | 92 |
| 6 | 150 | 15 | 93 |
| Data adapted from a study on the esterification of 4-fluoro-3-nitrobenzoic acid in a sealed-vessel microwave reactor.[5] |
Visualizations
The following diagrams illustrate key decision-making and reaction pathways.
Caption: A decision tree for troubleshooting low yields in esterification.
Caption: Reaction pathway for Fischer esterification.
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol describes a standard procedure for acid-catalyzed esterification.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add an excess of the desired alcohol (e.g., methanol, 20-50 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (for methanol, this is approx. 65°C) and maintain the temperature for 4-10 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, and finally with brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification via the Acyl Chloride Intermediate
This two-step protocol is often higher yielding and avoids the challenges of water removal.
Step A: Synthesis of 2-Fluoro-4-methoxybenzoyl chloride
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a reflux condenser and a gas trap (to neutralize HCl gas), add this compound (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution (HCl) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-Fluoro-4-methoxybenzoyl chloride.
Step B: Ester Formation
-
Setup: In a separate flask under an inert atmosphere, dissolve the alcohol (1.5-2.0 equivalents) in a dry, non-protic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents).
-
Reaction: Cool the alcohol solution in an ice bath (0°C). Slowly add the crude acyl chloride (from Step A) dissolved in a small amount of the same dry solvent to the stirred alcohol solution.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify as needed by column chromatography.
Protocol 3: Methyl Esterification using UiO-66-NH₂ Heterogeneous Catalyst
This protocol uses a reusable, solid catalyst, simplifying product work-up.[6][7]
-
Reactant and Catalyst Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), methanol (serving as both reactant and solvent), and the activated UiO-66-NH₂ catalyst.[6][7]
-
Reaction: Heat the sealed mixture to 150°C and maintain for approximately 10 hours.[6]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid UiO-66-NH₂ catalyst can be easily separated from the reaction mixture by filtration or centrifugation.[6]
-
Work-up: Remove the excess methanol from the filtrate under reduced pressure.
-
Purification: The resulting crude methyl 2-fluoro-4-methoxybenzoate can be further purified if necessary by standard methods like column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 2-Fluoro-4-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. We will explore a robust High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with alternative techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Capillary Electrophoresis (CE). This objective comparison, supported by experimental data from closely related compounds, is designed to assist researchers in selecting the most suitable analytical approach for their specific needs, balancing factors such as sensitivity, selectivity, and sample matrix complexity.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Reference |
| CAS Number | 394-42-3 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 194 - 198 °C | [1] |
| pKa (Predicted) | ~3.5 - 4.0 | |
| UV λmax (in acidic media) | ~230 nm |
Note: Predicted pKa and estimated UV λmax are based on the parent compound, benzoic acid (pKa ~4.2), and its observed UV spectrum. The electron-withdrawing fluorine atom is expected to slightly lower the pKa. The primary chromophore remains the benzoic acid structure.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for routine analysis, purity assessment, and quality control of bulk substances and formulated products where analyte concentrations are relatively high.
Experimental Protocol (Proposed)
This protocol is adapted from a validated method for the structurally similar compound, 2-Hydroxy-4-methoxybenzoic acid, and represents a typical starting point for method development.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Gradient Program : 10-90% Acetonitrile over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
-
Preparation of Solutions :
-
Mobile Phase Preparation : Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile).
-
Sample Preparation : Accurately weigh the sample, dissolve, and dilute with the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Alternative Analytical Techniques
For applications requiring higher sensitivity, greater selectivity, or analysis in complex biological matrices, alternative methods should be considered.
Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.
This protocol is based on a published method for the analysis of a suite of fluorobenzoic acids.
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program : A fast gradient optimized for separation within a few minutes.
-
Flow Rate : 0.4 - 0.6 mL/min.
-
Injection Volume : 2 - 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition (Predicted) : m/z 169 → m/z 125 (corresponding to the loss of CO₂). Note: This transition requires experimental optimization.
-
Source Parameters : Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Method 3: Capillary Electrophoresis (CE)
CE provides an alternative separation mechanism based on the charge-to-size ratio of the analyte. It is particularly effective for separating charged species like benzoic acids and can offer very high separation efficiency.
This protocol is based on a published method for the separation of various fluorobenzoic acids.
-
Instrumentation : A capillary electrophoresis system with a UV or DAD detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).
-
Background Electrolyte (BGE) : Phosphate buffer (e.g., 25 mM, pH 3.1). Additives like acetonitrile can be used to modify selectivity.
-
Separation Voltage : -15 to -25 kV (for negative polarity separation).
-
Temperature : 25°C.
-
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection : UV detection at 214 nm or 230 nm.
Performance Comparison
The choice of analytical method depends heavily on the specific requirements of the assay. The following table summarizes the typical performance characteristics of the described techniques.
| Parameter | HPLC-UV (Typical) | UHPLC-MS/MS (Typical) | Capillary Electrophoresis (Typical) |
| Linearity Range | 1 – 300 µg/mL | 0.1 – 1000 ng/mL | 1 – 100 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ~0.5 - 2.5 µg/mL | ~0.05 - 0.5 ng/mL (ppb/ppt) | ~0.5 - 5 mg/L (ppm) |
| Selectivity | Moderate | Very High | High |
| Matrix Effect | Low to Moderate | High (Ion Suppression/Enhancement) | Low |
| Throughput | Moderate | High | High |
| Cost (Instrument/Run) | Low / Low | High / Moderate | Moderate / Low |
Note: Data for HPLC-UV is based on the validated method for 2-Hydroxy-4-methoxybenzoic acid. Data for UHPLC-MS/MS and CE are based on published methods for other fluorobenzoic acids.
Method Selection Guide
The decision to use HPLC-UV, UHPLC-MS/MS, or CE depends on a trade-off between sensitivity, cost, and the complexity of the sample matrix.
Caption: Logical decision tree for selecting an analytical method for this compound.
References
Characterization of 2-Fluoro-4-methoxybenzoic Acid by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of 2-Fluoro-4-methoxybenzoic acid against structurally related compounds. By examining the fragmentation patterns of analogous molecules, we can predict and understand the mass spectral behavior of this compound, facilitating its identification and differentiation in complex matrices.
Predicted Mass Spectrometry Data of this compound
The mass spectrum of this compound is predicted to exhibit a molecular ion peak at m/z 170, corresponding to its molecular weight. Key fragmentation pathways are expected to involve the loss of small neutral molecules from the carboxylic acid and methoxy functional groups.
Based on the fragmentation patterns of similar compounds, the primary fragments for this compound are anticipated as follows:
-
[M-OH]+ (m/z 153): Loss of a hydroxyl radical from the carboxylic acid group.
-
[M-OCH3]+ (m/z 139): Loss of a methoxy radical.
-
[M-COOH]+ (m/z 125): Loss of the carboxyl group.
-
Further fragmentation: Subsequent loss of CO from the fragment ions.
Comparative Mass Spectrometry Data
To contextualize the predicted mass spectrum of this compound, this section presents experimental mass spectrometry data for three structurally similar commercially available compounds: 4-Methoxybenzoic acid, 2-Fluorobenzoic acid, and 3-Fluoro-4-methoxybenzoic acid. The data is presented in a clear, tabular format for easy comparison of key fragments and their relative intensities.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 170.14 | 170 (Predicted) | 153 ([M-OH]+), 125 ([M-COOH]+) (Predicted) |
| 4-Methoxybenzoic acid | 152.15 | 152 | 135 ([M-CH3]+), 107, 92, 77 |
| 2-Fluorobenzoic acid [1] | 140.11 | 140 | 123 ([M-OH]+), 95 ([M-COOH]+), 75 |
| 3-Fluoro-4-methoxybenzoic acid | 170.14 | 170 | 155, 127, 99 |
Experimental Protocols
The following are generalized experimental protocols for acquiring mass spectra of aromatic carboxylic acids, such as this compound and its analogs.
Sample Preparation
A small amount of the analyte (typically 1-5 mg) is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. The solution should be filtered through a 0.2 µm syringe filter before introduction into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is silylation.
-
Derivatization: To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing carboxylic acids without derivatization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily form [M-H]- ions.
-
Infusion: The sample solution can be directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce fragmentation).
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-350°C.
-
Visualizing Experimental Workflows and Logical Comparisons
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for mass spectrometry and the logical framework for comparing the fragmentation patterns.
References
A Comparative Analysis of 2-Fluoro-4-methoxybenzoic Acid and its Fluorinated Analogues for Researchers and Drug Development Professionals
In the landscape of drug discovery and fine chemical synthesis, the nuanced structural modifications of aromatic carboxylic acids can profoundly influence their physicochemical properties and biological activities. This guide provides a detailed comparison of 2-Fluoro-4-methoxybenzoic acid with other selected fluorinated benzoic acids, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key data, experimental protocols, and logical workflows, this document aims to facilitate informed decisions in the selection and application of these versatile compounds.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine and methoxy substituents onto the benzoic acid scaffold significantly alters key parameters such as acidity (pKa) and lipophilicity (LogP). These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The following tables summarize the available experimental and predicted data for this compound and its structural isomers, as well as the simpler fluorobenzoic acids.
Table 1: Physicochemical Properties of Fluoro-methoxybenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₈H₇FO₃ | 170.14 | 194-198[1][2] | 3.54 ± 0.10[3] | 1.9[4] |
| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 211-213[5][6] | - | 1.7[7] |
| 4-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 134 | 4.03 ± 0.10 | - |
| 4-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 205-209 | - | - |
Table 2: Physicochemical Properties of Fluorobenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Experimental) | LogP (Experimental) |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 126 | 3.27 | 1.856 |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123 | 3.86 | 2.163 |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184[8] | 4.14[8] | 2.07[8] |
Synthesis of Fluorinated Benzoic Acids: A Comparative Overview
The synthetic routes to these compounds are crucial for their accessibility in research and development. While various methods exist, this section highlights common and illustrative synthetic protocols.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the oxidation of the corresponding aldehyde.[1]
-
Starting Material: 2-Fluoro-4-methoxybenzaldehyde
-
Reagents: Silver oxide (Ag₂O) and sodium hydroxide (NaOH)
-
Process: The aldehyde is oxidized in the presence of Ag₂O and NaOH, followed by acidification to yield the carboxylic acid. This method is noted for its high yield and purity.[1]
Synthesis of 4-Fluoro-3-methoxybenzoic Acid
A common route to 4-Fluoro-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.
-
Starting Material: Methyl 4-fluoro-3-methoxybenzoate
-
Reagents: Sodium hydroxide (NaOH), Methanol (MeOH), Hydrochloric acid (HCl)
-
Process: The methyl ester is dissolved in methanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature. After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is then adjusted with HCl to precipitate the product, which is collected by filtration. This process has a reported yield of 97%.[9]
The following diagram illustrates a generalized workflow for the synthesis and purification of these types of compounds.
Caption: A generalized workflow for the synthesis and purification of fluorinated benzoic acids.
Biological Activity: An Emerging Area of Investigation
Fluorinated benzoic acids are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, anticancer drugs, and antibacterials.[1][10] The introduction of fluorine can significantly modulate a compound's biological activity by altering its binding affinity to target proteins, metabolic stability, and membrane permeability.[1]
While comprehensive comparative studies on the specific biological activities of this compound and its isomers are limited in publicly available literature, their potential is inferred from the activities of derived compounds. For instance, derivatives of 3-Fluoro-4-methoxybenzoic acid have been investigated for the treatment of Alzheimer's disease and for their antimicrobial properties.[11]
The diagram below illustrates a simplified signaling pathway where a hypothetical drug derived from a fluorinated benzoic acid might exert its effect by inhibiting a key kinase.
Caption: A hypothetical signaling pathway illustrating kinase inhibition by a drug derivative.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for determining key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.[12][13]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the fluorinated benzoic acid (e.g., 0.01 M) in a suitable solvent (e.g., a water-acetonitrile mixture for poorly soluble compounds).[12]
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the base solution in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of base added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
The following diagram outlines the experimental workflow for pKa determination.
Caption: A workflow diagram for the determination of pKa via potentiometric titration.
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the classical and most reliable method for its experimental determination.[14][15]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of the fluorinated benzoic acid in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀(P).
-
This guide provides a foundational comparison of this compound and related fluorinated benzoic acids. The provided data and protocols are intended to support further research and development in the fields of medicinal chemistry and materials science. As more experimental data becomes available, a more comprehensive understanding of the structure-activity relationships within this class of compounds will undoubtedly emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Cas 394-42-3,this compound | lookchem [lookchem.com]
- 4. chemeo.com [chemeo.com]
- 5. 3-Fluoro-4-methoxybenzoic acid | CAS#:403-20-3 | Chemsrc [chemsrc.com]
- 6. 3-Fluoro-4-methoxybenzoic acid | 403-20-3 [chemicalbook.com]
- 7. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-methoxybenzoic Acid Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-4-methoxybenzoic acid derivatives, with a focus on their potential as anticancer agents. The strategic incorporation of the 2-fluoro and 4-methoxy substituents on the benzoic acid scaffold serves as a foundational element in the design of novel therapeutic agents.[1] This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key concepts to aid in the rational design and development of next-generation oncology drugs.
Anticancer Activity: A Comparative Overview of N-Substituted Benzamide Derivatives
Derivatives of this compound, particularly N-substituted benzamides, have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds. The following table summarizes the in vitro anticancer activity of a series of N-substituted 2-fluoro-4-methoxybenzamide derivatives, highlighting key SAR insights.
Data Presentation
| Compound ID | R Group (Substitution on Amide Nitrogen) | Target Cell Line | IC50 (µM) | Key SAR Observations |
| MS-275 (Entinostat) | Pyridin-3-ylmethyl | MCF-7 (Breast) | >10 | Reference compound, a known HDAC inhibitor. |
| 1a | 2-aminophenyl | MCF-7 (Breast) | 5.23 | The 2-amino group on the phenyl ring is crucial for activity. |
| 1b | 2-amino-5-chlorophenyl | MCF-7 (Breast) | 3.89 | Introduction of a chlorine atom at the 5-position of the phenyl ring enhances activity. |
| 1c | 2-amino-4-chlorophenyl | MCF-7 (Breast) | 8.12 | Shifting the chlorine to the 4-position reduces activity compared to the 5-position. |
| 1d | 2-amino-3-chlorophenyl | MCF-7 (Breast) | >10 | A chlorine at the 3-position is detrimental to activity. |
| 2a | 4-(3-fluorobenzamido)phenyl | A549 (Lung) | 2.46 | Extended substituents can significantly enhance potency. |
| 2b | 4-(3-fluorobenzamido)phenyl | PC-3 (Prostate) | 2.21 | Demonstrates activity across different cancer cell lines. |
| 2c | 4-(3-fluorobenzamido)phenyl | HepG2 (Liver) | 0.56 | Shows potent activity against liver cancer cells. |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes. The specific IC50 values are illustrative and should be cross-referenced with the original research.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for the key experiments cited in the evaluation of this compound derivatives.
General Synthesis of N-Substituted 2-Fluoro-4-methoxybenzamides
A solution of this compound in an appropriate solvent (e.g., dichloromethane or dimethylformamide) is treated with a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA). The corresponding substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography to yield the desired N-substituted 2-fluoro-4-methoxybenzamide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (typically 48 or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway targeted by these derivatives and the general workflow for their synthesis and evaluation.
Caption: Hypothetical inhibition of a kinase signaling pathway by 2-Fluoro-4-methoxybenzamide derivatives.
Caption: General experimental workflow for the development of this compound derivatives.
References
A Comparative Study: 2-Fluoro-4-methoxybenzoic Acid vs. 4-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of the final product's efficacy and safety. Substituted benzoic acids, in particular, are a cornerstone of synthetic chemistry, offering a versatile scaffold for the development of novel bioactive molecules. This guide provides a detailed comparative analysis of two constitutional isomers: 2-Fluoro-4-methoxybenzoic acid and 4-fluoro-2-methylbenzoic acid. We will delve into their physicochemical properties, synthesis protocols, and potential biological activities, supported by available data.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of a methoxy versus a methyl group, and the position of the fluorine atom on the benzoic acid ring, gives rise to distinct physicochemical properties. These differences can significantly impact a molecule's solubility, acidity, and how it interacts with biological targets.
| Property | This compound | 4-Fluoro-2-methylbenzoic acid |
| CAS Number | 394-42-3[1] | 321-21-1[2] |
| Molecular Formula | C₈H₇FO₃[1] | C₈H₇FO₂[2] |
| Molecular Weight | 170.14 g/mol [3] | 154.14 g/mol [2] |
| Appearance | White to off-white powder[1] | Solid |
| Melting Point | 194-198 °C[1] | 168-172 °C |
| Boiling Point | ~257.8 °C[1] | ~265.6 °C |
| Solubility | Soluble in methanol.[4] Almost insoluble in water. | Insoluble in water. |
| Acidity (pKa) | Predicted pKa values are influenced by the electronic effects of the substituents. The ortho-fluoro group in this compound is expected to have a more pronounced acid-strengthening inductive effect compared to the para-fluoro group in 4-fluoro-2-methylbenzoic acid.[5][6] | The acidity is influenced by the opposing electronic effects of the fluorine and methyl groups. |
Spectroscopic Data
-
This compound: Spectroscopic information can be found on platforms such as PubChem (CID 2774542).[3]
-
4-Fluoro-2-methylbenzoic acid: FTIR and ATR-IR spectra are available on PubChem (CID 3860639) and SpectraBase.[2][7]
The interpretation of these spectra would reveal key differences. For instance, the ¹H NMR spectrum of this compound would show a characteristic singlet for the methoxy protons, which would be absent in the spectrum of 4-fluoro-2-methylbenzoic acid. Conversely, the latter would exhibit a singlet for the methyl protons. The aromatic region of both spectra would show complex splitting patterns due to fluorine-proton coupling.
Synthesis Protocols
The synthetic routes to these isomers differ based on the desired substitution pattern. Below are representative experimental protocols for their synthesis.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding benzaldehyde.[1]
Experimental Protocol:
-
Oxidation: 2-Fluoro-4-methoxybenzaldehyde is dissolved in a suitable solvent. A mixture of silver oxide and sodium hydroxide is added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Acidification: Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid.
-
Purification: The crude product is then purified by recrystallization to yield this compound.
Synthesis of 4-Fluoro-2-methylbenzoic Acid
A method for the synthesis of 4-Fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis.[8]
Experimental Protocol:
-
Friedel-Crafts Acylation: m-Fluorotoluene and a trihaloacetyl chloride are dissolved in a solvent. A Lewis acid catalyst (e.g., aluminum trichloride) is added to initiate the acylation, yielding a mixture of ortho and para isomers of the acylated product.[8]
-
Hydrolysis: The resulting ketone is then hydrolyzed under alkaline conditions.
-
Acidification: The reaction mixture is acidified to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.[8]
-
Purification: The target isomer, 4-fluoro-2-methylbenzoic acid, is separated and purified by recrystallization.[8]
References
- 1. innospk.com [innospk.com]
- 2. 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 3860639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 394-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spectrabase.com [spectrabase.com]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Validation of 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common protocols for the synthesis of 2-Fluoro-4-methoxybenzoic acid, a key intermediate in the development of novel therapeutics. The protocols are evaluated based on performance metrics such as yield, purity, and reaction time. Detailed experimental procedures for both synthesis and subsequent validation are provided to ensure reproducibility.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route can significantly impact the efficiency and cost-effectiveness of drug development projects. Below is a summary of two prevalent methods for the synthesis of this compound, starting from different precursors.
| Parameter | Protocol 1: Permanganate Oxidation | Protocol 2: Chlorite Oxidation |
| Starting Material | 2-Fluoro-4-methoxytoluene | 2-Fluoro-4-methoxybenzaldehyde |
| Yield | ~75% | ~85% |
| Purity (post-purification) | >98% | >99% |
| Reaction Time | 4-6 hours | 2-3 hours |
| Key Reagents | Potassium permanganate | Sodium chlorite, Sodium dihydrogen phosphate |
| Safety Considerations | Exothermic reaction, requires careful temperature control. MnO₂ waste. | Generation of chlorine dioxide, requires good ventilation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Permanganate Oxidation of 2-Fluoro-4-methoxytoluene
This protocol is adapted from the synthesis of similar substituted benzoic acids and offers a cost-effective route from the corresponding toluene derivative.
Materials:
-
2-Fluoro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
3N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.
-
To this mixture, add 2-Fluoro-4-methoxytoluene.
-
Heat the mixture to 90°C with vigorous stirring.
-
Slowly and portion-wise, add potassium permanganate to the reaction mixture. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, maintain the reaction at 90°C for 3-5 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with a 3N sodium hydroxide solution and then with water.
-
Combine the filtrates and remove the pyridine under reduced pressure.
-
Acidify the aqueous residue to a pH of 2 with 6N hydrochloric acid, which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Chlorite Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This method provides a high-yield and cleaner conversion from the corresponding aldehyde with a shorter reaction time.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Acetonitrile
-
Water
-
Sodium sulfite (Na₂SO₃)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a flask, dissolve 2-Fluoro-4-methoxybenzaldehyde in acetonitrile.
-
In a separate beaker, prepare an aqueous solution of sodium dihydrogen phosphate.
-
Cool the aldehyde solution in an ice bath and slowly add the NaH₂PO₄ solution, followed by the portion-wise addition of solid sodium chlorite.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of sodium sulfite to destroy any excess oxidant.
-
Acidify the mixture with a 10% hydrochloric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Validation of Synthesized this compound
Rigorous analytical validation is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ):
-
~13.0 ppm (s, 1H, -COOH)
-
~7.8 ppm (t, 1H, Ar-H)
-
~6.9 ppm (dd, 1H, Ar-H)
-
~6.8 ppm (dd, 1H, Ar-H)
-
~3.8 ppm (s, 3H, -OCH₃)
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ):
-
~165 ppm (-COOH)
-
~164 ppm (d, ¹JCF, Ar-C-F)
-
~159 ppm (Ar-C-OCH₃)
-
~129 ppm (Ar-CH)
-
~113 ppm (Ar-C)
-
~105 ppm (Ar-CH)
-
~102 ppm (Ar-CH)
-
~56 ppm (-OCH₃)
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Procedure: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in negative mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result: A prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule (C₈H₆FO₃⁻), which has a calculated mass of approximately 169.03.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the synthesis and validation workflows.
Caption: Comparative workflow of two synthesis protocols for this compound.
Caption: Workflow for the analytical validation of this compound.
A Spectroscopic Showdown: Differentiating Benzoic Acid Isomers
In the world of chemical research and drug development, telling apart molecules with the same chemical formula but different arrangements of atoms—known as isomers—is a critical task. The ortho-, meta-, and para-isomers of hydroxybenzoic acid are a classic example, where the position of the hydroxyl (-OH) group on the benzoic acid backbone leads to distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of these three isomers, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to provide a clear method for their differentiation.
At a Glance: Spectroscopic Fingerprints
The key to distinguishing between the hydroxybenzoic acid isomers lies in how their structural differences manifest in their interactions with different forms of energy. The following tables summarize the key quantitative data obtained from IR, NMR, and MS analyses.
| Spectroscopic Technique | o-Hydroxybenzoic Acid (Salicylic Acid) | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid |
| IR (cm⁻¹) | |||
| O-H (Carboxylic Acid) | ~3236 (broad) | ~3000-2500 (very broad) | 3100-2900 (very broad)[1] |
| O-H (Phenol) | ~3236 (broad, intramolecular H-bond) | ~3378 | 3465 (broad)[1] |
| C=O (Carbonyl) | ~1655 (broadened by H-bonding)[2] | ~1680 | 1673-1663[1] |
| ¹H NMR (ppm) in DMSO-d₆ | |||
| -COOH | ~13.0 (broad s) | 12.9 (s)[3] | 12.4 (broad s) |
| -OH | ~11.0 (broad s) | 9.8 (s)[3] | 10.2 (broad s) |
| Aromatic H | 7.82 (dd), 7.47 (td), 6.91 (d), 6.87 (t) | 7.42 (t), 7.39 (d), 7.31 (d), 7.03 (dd)[3] | 7.80 (d)[4] |
| ¹³C NMR (ppm) in DMSO-d₆ | |||
| C=O | 171.9 | Not readily available | 167.61[1] |
| C (Aromatic) | 161.4, 135.8, 130.2, 118.9, 117.3, 115.0 | Not readily available | 161.7, 131.9, 121.8, 115.5 |
| Mass Spec. (m/z) | |||
| Molecular Ion [M]⁺ | 138 | 138 | 138[5] |
| Key Fragments | 120 [M-H₂O]⁺, 92 [M-CO₂H₂]⁺ | 121 [M-OH]⁺, 93 [M-CO₂H]⁺ | 121 [M-OH]⁺[1], 93 [M-CO₂H]⁺, 65 [C₅H₅]⁺[1] |
Deciphering the Data: A Deeper Dive
Infrared (IR) Spectroscopy: The most telling difference in the IR spectra is the effect of intramolecular hydrogen bonding in the ortho isomer. The close proximity of the carboxylic acid and hydroxyl groups allows for the formation of a strong internal hydrogen bond. This interaction significantly broadens and shifts the O-H stretching vibration of the carboxylic acid and broadens the C=O carbonyl stretch, making it appear at a lower wavenumber compared to the other isomers.[2] The meta and para isomers exhibit more typical, broad O-H stretches for the carboxylic acid due to intermolecular hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide a wealth of information for distinguishing the isomers.
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer due to the different electronic environments created by the substituent positions. In the para isomer, the symmetry of the molecule results in a simpler spectrum with two doublets. The ortho and meta isomers, being less symmetrical, display more complex splitting patterns (doublets, triplets, and doublet of doublets). The chemical shifts of the acidic protons (-COOH and -OH) can also vary, though they often appear as broad singlets and their positions can be concentration and temperature dependent.
-
¹³C NMR: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of the isomer. The para isomer will show fewer signals than the ortho and meta isomers due to its higher symmetry. The chemical shifts of the carbon atoms are also influenced by the position of the hydroxyl group.
Mass Spectrometry (MS): While all three isomers have the same molecular weight and will therefore show a molecular ion peak at m/z 138, their fragmentation patterns under electron ionization can differ. A notable distinction is the "ortho effect" observed in salicylic acid. The proximity of the functional groups can lead to unique fragmentation pathways, such as the loss of a water molecule (m/z 120), which is less favorable for the meta and para isomers. The meta and para isomers typically show a prominent fragment at m/z 121, corresponding to the loss of a hydroxyl radical.[1]
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the thin solid film method is commonly employed.[6] A small amount of the solid is dissolved in a volatile solvent like acetone or methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
-
Data Acquisition: A background spectrum of the clean salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the hydroxybenzoic acid isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.
-
Ionization: Electron ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An ion detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.
Visualizing the Logic: A Differentiation Workflow
To systematically distinguish between the isomers, the following workflow can be employed, starting with the most straightforward technique.
Caption: A logical workflow for differentiating hydroxybenzoic acid isomers using spectroscopic techniques.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately distinguish between the ortho-, meta-, and para-isomers of hydroxybenzoic acid, a fundamental capability in many scientific disciplines.
References
A Comparative Guide to Assessing the Purity of Commercial 2-Fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available 2-Fluoro-4-methoxybenzoic acid, a key building block in pharmaceutical and materials science research. We present detailed experimental protocols for common analytical techniques and compare the purity of this compound with potential alternatives, supported by hypothetical experimental data.
Introduction
This compound is a substituted aromatic carboxylic acid widely used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in drug development pipelines. Commercial suppliers typically state a purity of greater than 98.0%, but independent verification is often necessary.
This guide outlines a systematic approach to purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We also present a comparison with two common alternatives: its isomer, 4-Fluoro-2-methoxybenzoic acid, and its non-fluorinated analog, 4-methoxybenzoic acid.
Potential Impurities
Based on common synthetic routes, potential impurities in commercial this compound may include:
-
2-Fluoro-4-methoxybenzaldehyde: The immediate precursor, which may be present due to incomplete oxidation.
-
Isomeric Impurities: Such as 4-Fluoro-2-methoxybenzoic acid, which can arise from non-selective synthesis methods.
-
Residual Solvents: From the reaction and purification processes.
-
Related Benzoic Acid Derivatives: Arising from side reactions.
Comparative Analysis of Commercial Products
For this guide, we will compare three commercially available compounds:
-
Product A: this compound
-
Alternative 1: 4-Fluoro-2-methoxybenzoic acid
-
Alternative 2: 4-methoxybenzoic acid
The purity of these compounds will be assessed using the experimental protocols detailed below.
Data Presentation
The following table summarizes the hypothetical purity data obtained from the analysis of three commercial products.
| Compound | Supplier | Stated Purity (%) | Measured Purity by HPLC (%) | Key Impurities Detected by NMR |
| This compound (Product A) | Supplier X | >98.0 | 98.5 | 2-Fluoro-4-methoxybenzaldehyde (0.8%), Residual Ethyl Acetate |
| 4-Fluoro-2-methoxybenzoic acid (Alternative 1) | Supplier Y | >98.0 | 99.2 | Residual Dichloromethane |
| 4-methoxybenzoic acid (Alternative 2) | Supplier Z | >99.0 | 99.7 | None Detected |
Experimental Protocols
A detailed workflow for the assessment of this compound purity is outlined below.
Purity assessment workflow.
High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the quantitative determination of the purity of this compound and its alternatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the identification and semi-quantitative analysis of impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound:
-
~10.5 ppm (broad singlet, 1H, -COOH)
-
~8.1 ppm (t, 1H, Ar-H)
-
~6.8 ppm (dd, 1H, Ar-H)
-
~6.7 ppm (dd, 1H, Ar-H)
-
~3.9 ppm (s, 3H, -OCH₃)
-
-
Potential Impurity: 2-Fluoro-4-methoxybenzaldehyde:
-
~10.3 ppm (s, 1H, -CHO)
-
~7.9 ppm (t, 1H, Ar-H)
-
~6.8 ppm (dd, 1H, Ar-H)
-
~6.7 ppm (dd, 1H, Ar-H)
-
~3.9 ppm (s, 3H, -OCH₃)
-
-
Potential Impurity: 4-Fluoro-2-methoxybenzoic acid:
-
~10.6 ppm (broad singlet, 1H, -COOH)
-
~8.2 ppm (dd, 1H, Ar-H)
-
~6.9 ppm (dd, 1H, Ar-H)
-
~6.8 ppm (td, 1H, Ar-H)
-
~4.0 ppm (s, 3H, -OCH₃)
-
Discussion of Results
The hypothetical results presented in the data table indicate that all three commercial products meet their stated purity specifications. Product A, the target compound, shows a small amount of the unreacted starting material, 2-fluoro-4-methoxybenzaldehyde. This is a common process-related impurity. Alternative 1, the isomeric 4-Fluoro-2-methoxybenzoic acid, exhibits high purity with only a trace of residual solvent. Alternative 2, the non-fluorinated 4-methoxybenzoic acid, shows the highest purity among the three.
The choice between these compounds will depend on the specific requirements of the intended application. For applications where the presence of an aldehyde impurity could be detrimental, further purification of Product A or selection of an alternative may be necessary.
Conclusion
The purity of commercial this compound and its alternatives can be reliably assessed using a combination of HPLC-UV for quantitative analysis and ¹H NMR spectroscopy for impurity identification. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the quality of these critical reagents, ensuring the integrity and reproducibility of their scientific work. When selecting a commercial source, it is crucial to consider the potential for process-related and isomeric impurities and to choose a product that meets the stringent purity requirements of the intended application.
A Comparative Guide to the Synthesis of 2-Fluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
An Objective Analysis of Synthetic Pathways, Efficiency, and Practical Considerations
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-4-methoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds, making the selection of an optimal synthetic route a critical decision. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the oxidation of 2-fluoro-4-methoxybenzaldehyde and the Grignard carboxylation of 1-bromo-2-fluoro-4-methoxybenzene. The comparison is based on experimental data to inform decisions regarding reaction yield, purity, and overall process efficiency.
Comparison of Synthesis Routes at a Glance
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Parameter | Method 1: Oxidation | Method 2: Grignard Carboxylation |
| Starting Material | 2-Fluoro-4-methoxybenzaldehyde | 1-Bromo-2-fluoro-4-methoxybenzene |
| Key Reagents | Silver oxide, Sodium hydroxide | Magnesium, Dry Ice (CO2) |
| Typical Yield | High (A similar reaction reports 75%[1]) | Moderate (Precursor synthesis yield is 44.9%) |
| Reaction Time | ~1-2 hours | Several hours (including Grignard reagent formation) |
| Reaction Temperature | Room Temperature | 0°C to room temperature |
| Purity | High | Good, requires purification |
| Key Advantages | High yield, mild conditions | Utilizes readily available starting materials |
| Key Disadvantages | Use of a silver-based oxidant | Multi-step process, moisture-sensitive |
Method 1: Oxidation of 2-Fluoro-4-methoxybenzaldehyde
This is a common and efficient method for the synthesis of this compound.[2] The reaction involves the oxidation of the aldehyde functional group to a carboxylic acid using a suitable oxidizing agent. A widely used method employs silver oxide in the presence of a base.
Experimental Protocol
The following protocol is adapted from a similar synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid and can be applied to the synthesis of this compound.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of water and acetonitrile.
-
Addition of Reagents: To the stirred solution, add silver oxide (Ag₂O, ~1.2 equivalents) and a solution of sodium hydroxide (NaOH, ~2 equivalents) in water.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove silver salts. The filtrate is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Workflow Diagram
Caption: Experimental workflow for the oxidation of 2-fluoro-4-methoxybenzaldehyde.
Method 2: Grignard Carboxylation of 1-Bromo-2-fluoro-4-methoxybenzene
This method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (dry ice) to yield the corresponding carboxylic acid. This is a versatile method for the synthesis of benzoic acids.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-fluoro-4-methoxybenzene (Precursor)
-
Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-3-methoxybenzene (1 equivalent) in dichloromethane.
-
Bromination: Cool the solution to 10°C and slowly add a solution of bromine (1 equivalent) in dichloromethane.
-
Work-up: After the reaction is complete, as monitored by HPLC, add ice water and adjust the pH to 8-9 with sodium carbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to give 1-bromo-2-fluoro-4-methoxybenzene. A reported yield for this step is 44.9%.
Step 2: Grignard Carboxylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-fluoro-4-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming and then maintained at a controlled temperature (e.g., reflux).
-
Carboxylation: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. Crushed dry ice (solid CO₂) is added in excess to the stirred Grignard solution.
-
Work-up: After the addition of dry ice is complete, the reaction is allowed to warm to room temperature. The mixture is then quenched by the slow addition of a dilute acid (e.g., 1N HCl).
-
Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.
Synthesis Pathway Diagram
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-4-methoxybenzoic Acid: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
Proper management and disposal of 2-Fluoro-4-methoxybenzoic acid are critical to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and professionals in drug development.
I. Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Hazard Data Summary | |
| CAS Number | 394-42-3 |
| Physical State | Solid[3] |
| GHS Hazard Statements | H315, H319, H335 |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This procedure outlines the best practices for its collection and preparation for disposal by a certified hazardous waste contractor.
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Handling and Transfer:
-
Ventilation: Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4][5] If there is a risk of generating dust, a dust respirator is also necessary.[4]
-
Transfer: Carefully transfer the waste into the designated container, avoiding the generation of dust.[4]
3. Storage of Waste Container:
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[3][4][5]
-
Storage Location: Store the container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.[3][5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Final Disposal:
-
Contact EHS: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The final disposal must be carried out by an approved and licensed hazardous waste disposal company.[3] Never dispose of this compound down the drain or in regular trash.[4]
III. Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
1. Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.[4]
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity and contact your EHS department.
2. Control and Clean-up:
-
Personal Protection: Before addressing the spill, don the appropriate PPE, including a respirator if dust is present.[4]
-
Dry Spills: For solid this compound, use dry clean-up methods.[4] Carefully sweep or shovel the material into a sealable, labeled container for disposal.[3][4] Avoid actions that generate dust.[4]
-
Wet Spills: If the material is in solution, absorb it with an inert material (e.g., vermiculite, sand) and then shovel the absorbent mixture into a labeled waste container.
-
Decontamination: After the bulk of the material is removed, decontaminate the area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]
3. Reporting:
-
Report all spills to your supervisor and EHS department, regardless of size.
Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-4-methoxybenzoic acid
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Procedures
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxybenzoic acid (CAS No: 394-42-3). Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure safety. The following table summarizes the necessary equipment.
| Protection Type | Required Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] | To protect against dust particles and chemical splashes that can cause serious eye irritation.[1][3][4] |
| Skin Protection | Chemical-resistant, impervious gloves and protective clothing. | Standard laboratory coat. | To prevent skin contact which can cause irritation.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] | NIOSH/MSHA or EN 149 approved.[1] | To avoid inhalation of dust which may cause respiratory irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling.
Caption: Workflow for safe handling of this compound.
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3] Don all required PPE as specified in the table above. Prepare all necessary equipment and materials to avoid interruptions during handling.
-
Handling : Avoid all personal contact with the substance, including inhalation of dust.[3] When weighing or transferring the powder, do so carefully to minimize dust formation.[1] Do not eat, drink, or smoke in the handling area.[3]
-
Decontamination & Cleanup : After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3] Clean all spills immediately. For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Contaminated clothing should be removed and laundered separately before reuse.[1][3]
-
Waste Disposal : Dispose of unused material and contaminated items in a designated, approved hazardous waste container.[1] The container must be clearly labeled. Do not dispose of the chemical into drains or the environment.[3][5]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
Disposal Plan: Waste Management and Spill Response
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Surplus Solid | Labeled, sealed, and chemically compatible container. | Collect in a dedicated container and arrange for disposal through a licensed professional waste disposal service.[5] |
| Contaminated PPE (Gloves, etc.) | Sealed plastic bag or lined container. | Place in a designated hazardous waste container for incineration or other approved disposal methods. |
| Spill Cleanup Debris | Labeled, sealed, and chemically compatible container. | For dry spills, use dry cleanup procedures to avoid generating dust.[3] Collect the residue and place it in a sealed container for disposal.[3] |
In the event of a spill, evacuate unnecessary personnel from the area.[6] Wearing appropriate PPE, contain the spill and clean it up as described above. Prevent the spilled material from entering drains or waterways.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
